molecular formula C8H16O2Si B1619673 Diethoxydivinylsilane CAS No. 67892-60-8

Diethoxydivinylsilane

Cat. No.: B1619673
CAS No.: 67892-60-8
M. Wt: 172.3 g/mol
InChI Key: CSXPRVTYIFRYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethoxydivinylsilane (CAS 67892-60-8) is an organosilicon compound with the molecular formula C8H16O2Si and a molecular weight of 172.30 g/mol . It is characterized by the presence of both hydrolytically reactive ethoxy groups and polymerizable vinyl groups on the silicon atom, making it a versatile building block in materials science and polymer chemistry research. This structure allows it to act as a crosslinking agent or a precursor in the synthesis of silicone-based polymers and hybrid materials. Its calculated boiling point is 163.8°C at 760 mmHg, with a calculated flash point of 50.8°C and a density of 0.865 g/cm³ . Researchers value this compound for its potential application in developing novel copolymers, surface modifiers, and inorganic-organic composite materials, where the incorporation of a vinyl group can impart specific properties such as tailored reactivity or optical characteristics. The compound's mechanism of action typically involves hydrolysis and condensation of the ethoxy groups to form siloxane networks (Si-O-Si), while the vinyl groups (C=C) remain available for further reactions, such as hydrosilylation or free-radical polymerization, to integrate organic functionalities into an inorganic silica-like matrix. This product is intended for chemical synthesis and material research applications only. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67892-60-8

Molecular Formula

C8H16O2Si

Molecular Weight

172.3 g/mol

IUPAC Name

bis(ethenyl)-diethoxysilane

InChI

InChI=1S/C8H16O2Si/c1-5-9-11(7-3,8-4)10-6-2/h7-8H,3-6H2,1-2H3

InChI Key

CSXPRVTYIFRYPR-UHFFFAOYSA-N

SMILES

CCO[Si](C=C)(C=C)OCC

Canonical SMILES

CCO[Si](C=C)(C=C)OCC

Other CAS No.

67892-60-8

Pictograms

Flammable

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Diethoxydivinylsilane: Molecular Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethoxydivinylsilane (C8H16O2Si) is a bifunctional organosilane compound featuring two vinyl groups and two ethoxy groups attached to a central silicon atom. This unique structure imparts versatile reactivity, making it a valuable cross-linking agent, coupling agent, and monomer in polymer chemistry. This technical guide provides a comprehensive overview of this compound, including its fundamental molecular properties, detailed synthesis protocols, key applications with experimental workflows, and essential safety and handling procedures.

Core Molecular Properties

This compound is a colorless liquid with a molecular formula of C8H16O2Si and a molecular weight of approximately 172.30 g/mol .[1] The presence of both hydrolyzable ethoxy groups and reactive vinyl groups allows for a dual mode of reactivity, which is central to its utility in materials science. The ethoxy groups can undergo hydrolysis and condensation to form stable siloxane bonds (Si-O-Si), while the vinyl groups can participate in polymerization and addition reactions, such as hydrosilylation.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This data is essential for its identification, purification, and for predicting its behavior in chemical reactions.

PropertyValueSource(s)
Molecular Formula C8H16O2SiPubChem
Molecular Weight 172.30 g/mol PubChem[1]
Boiling Point ~163-164 °CChemical Supplier Data
Density ~0.87 g/cm³Chemical Supplier Data
Refractive Index ~1.42Chemical Supplier Data
¹H NMR See Section 4.1N/A
¹³C NMR See Section 4.2N/A
FTIR See Section 4.3N/A
Mass Spec (EI) See Section 4.4N/A

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of dichlorodivinylsilane with ethanol. The reaction proceeds via a nucleophilic substitution at the silicon center, where the ethoxy group from ethanol replaces the chlorine atoms.

Synthesis Workflow

Synthesis_Workflow Reactants Dichlorodivinylsilane + Ethanol Reaction Nucleophilic Substitution (in the presence of a base like pyridine or triethylamine) Reactants->Reaction Purification Purification (Distillation) Reaction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Dichlorodivinylsilane

  • Anhydrous Ethanol

  • Pyridine (or other suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, add a solution of dichlorodivinylsilane in anhydrous diethyl ether.

  • Addition of Ethanol and Base: Prepare a solution of anhydrous ethanol and pyridine in anhydrous diethyl ether. Add this solution dropwise to the stirred solution of dichlorodivinylsilane at 0 °C (ice bath). The pyridine acts as a scavenger for the HCl gas produced during the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with water to remove any remaining salt and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Key Applications and Experimental Protocols

The dual functionality of this compound makes it a versatile building block in polymer and materials chemistry. Its primary applications are as a cross-linking agent and a coupling agent.

Cross-linking Agent in Silicone Elastomers

This compound is widely used in the formulation of silicone elastomers.[2][3][4][5] The vinyl groups can participate in hydrosilylation reactions with Si-H functional polymers, while the ethoxy groups can undergo hydrolysis and condensation to form a cross-linked network. This process, known as moisture curing, is a common method for producing room-temperature-vulcanizing (RTV) silicones.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi)

  • This compound

  • A tin catalyst (e.g., dibutyltin dilaurate)

  • A moisture source (atmospheric humidity)

Procedure:

  • Mixing: In a clean, dry container, thoroughly mix the vinyl-terminated PDMS with this compound (typically 1-5% by weight).

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate to the mixture and stir until homogeneous.

  • Curing: Expose the mixture to atmospheric moisture. The ethoxy groups on the this compound will hydrolyze to form silanols, which then condense with other silanol groups or with the vinyl-terminated PDMS to form a cross-linked elastomer. The curing time will depend on the humidity and temperature.

Cross-linking Agent for Polyethylene

This compound can be used to cross-link polyethylene (PE), enhancing its thermal stability and mechanical properties.[6][7][8] The process involves grafting the silane onto the polyethylene backbone, followed by moisture-induced cross-linking.

PE_Crosslinking_Workflow Melt_Blending Melt Blending: Polyethylene + this compound + Peroxide Initiator Grafting Grafting Reaction (in extruder) Melt_Blending->Grafting Shaping Shaping of Grafted PE (e.g., extrusion) Grafting->Shaping Moisture_Curing Moisture Curing (exposure to water/steam) Shaping->Moisture_Curing Crosslinked_PE Cross-linked Polyethylene (PEX) Moisture_Curing->Crosslinked_PE

Caption: Workflow for cross-linking polyethylene using this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the vinyl protons and the ethoxy group protons. The vinyl protons will appear as a complex multiplet in the range of 5.8-6.2 ppm. The ethoxy group will show a quartet around 3.8 ppm (for the -OCH₂- protons) and a triplet around 1.2 ppm (for the -CH₃ protons).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the vinyl carbons (typically in the range of 130-140 ppm) and the ethoxy carbons (around 60 ppm for the -OCH₂- and 18 ppm for the -CH₃).

FTIR Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands:

  • ~3060 cm⁻¹: C-H stretch (vinyl)

  • ~2975, 2885 cm⁻¹: C-H stretch (alkyl)

  • ~1600 cm⁻¹: C=C stretch (vinyl)

  • ~1080 cm⁻¹: Si-O-C stretch

  • ~960 cm⁻¹: =C-H bend (vinyl)

Mass Spectrometry (Electron Ionization)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 172, along with characteristic fragmentation patterns corresponding to the loss of ethoxy and vinyl groups.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid contact with skin and eyes.[1] Keep away from heat, sparks, and open flames.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][11][12]

Conclusion

This compound is a versatile and valuable chemical for researchers and scientists in the fields of polymer chemistry and materials science. Its unique bifunctional nature allows for a wide range of applications, from the creation of high-performance silicone elastomers to the enhancement of polyethylene properties. A thorough understanding of its molecular properties, synthesis, and reactivity is key to leveraging its full potential in the development of new materials and technologies.

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An In-depth Technical Guide to the Synthesis of Diethoxydivinylsilane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the primary synthetic pathways for diethoxydivinylsilane, a valuable bifunctional organosilicon monomer. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the synthesis, mechanisms, and practical considerations for producing this versatile compound.

Introduction: The Versatility of this compound

This compound [(CH₂=CH)₂Si(OCH₂CH₃)₂] is a key organosilane building block characterized by the presence of two reactive vinyl groups and two hydrolyzable ethoxy groups. This unique combination of functionalities makes it an important monomer and crosslinking agent in the synthesis of a wide range of materials, including silicone polymers, resins, and adhesives. The vinyl groups can participate in hydrosilylation, polymerization, and other addition reactions, while the ethoxy groups can be hydrolyzed to form siloxane bonds (Si-O-Si), leading to the formation of polymeric networks. Its application extends to surface modification, where it can be used to introduce vinyl functionality onto various substrates.

This guide will explore the three principal synthetic routes to this compound, providing a detailed analysis of their underlying mechanisms, experimental protocols, and a comparative summary of their respective advantages and disadvantages.

Synthesis Pathways

The synthesis of this compound can be primarily achieved through three distinct chemical transformations:

  • Grignard-based Synthesis: A classic organometallic approach involving the reaction of a vinyl Grignard reagent with a suitable ethoxysilane precursor.

  • Hydrosilylation: A catalytic addition of a silicon-hydride bond across the triple bond of acetylene.

  • Alcoholysis of Divinyldichlorosilane: A straightforward substitution reaction involving the replacement of chlorine atoms with ethoxy groups.

Each of these pathways offers a unique set of advantages and challenges, which will be discussed in detail in the following sections.

Pathway 1: Grignard-Based Synthesis

The Grignard reaction is a cornerstone of organometallic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, this pathway leverages the nucleophilic character of a vinyl Grignard reagent to displace leaving groups on a silicon electrophile.[1][2]

Reaction Mechanism

The core of this synthesis is the nucleophilic attack of the vinyl Grignard reagent (vinylmagnesium bromide or chloride) on the silicon center of an ethoxysilane precursor. The most common precursor is tetraethoxysilane (TEOS). The reaction proceeds in a stepwise manner, where two vinyl groups sequentially replace two ethoxy groups.

Diagram of the Grignard-Based Synthesis Workflow:

G cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up Vinyl_Halide Vinyl Bromide/Chloride Vinyl_Grignard Vinylmagnesium Halide Vinyl_Halide->Vinyl_Grignard Mg Magnesium Metal Mg->Vinyl_Grignard Solvent_prep Anhydrous Ether (e.g., THF) Solvent_prep->Vinyl_Grignard Intermediate Vinyltriethoxysilane Vinyl_Grignard->Intermediate 1st eq. TEOS Tetraethoxysilane (TEOS) TEOS->Intermediate Product This compound Intermediate->Product 2nd eq. Vinyl Grignard Quenching Aqueous NH4Cl Quench Product->Quenching Extraction Organic Extraction Quenching->Extraction Purification Distillation Extraction->Purification Final_Product Pure this compound Purification->Final_Product G Catalyst [Pt] Catalyst Oxidative_Addition H-[Pt]-Si(OEt)₂H Catalyst->Oxidative_Addition Oxidative Addition Silane Diethoxysilane (H₂Si(OEt)₂) Silane->Oxidative_Addition Acetylene1 Acetylene (1st eq.) Alkyne_Coordination1 Alkyne Coordinated Intermediate Acetylene1->Alkyne_Coordination1 Acetylene2 Acetylene (2nd eq.) Alkyne_Coordination2 Alkyne Coordinated Intermediate Acetylene2->Alkyne_Coordination2 Product This compound Oxidative_Addition->Alkyne_Coordination1 π-complexation Insertion1 (CH₂=CH)-[Pt]-Si(OEt)₂H Alkyne_Coordination1->Insertion1 Insertion Reductive_Elimination1 Vinyl(diethoxy)silane + [Pt] Insertion1->Reductive_Elimination1 Reductive Elimination Oxidative_Addition2 H-[Pt]-Si(OEt)₂(CH=CH₂) Reductive_Elimination1->Oxidative_Addition2 Oxidative_Addition2->Alkyne_Coordination2 π-complexation Insertion2 (CH₂=CH)-[Pt]-Si(OEt)₂(CH=CH₂) Alkyne_Coordination2->Insertion2 Insertion Insertion2->Product Reductive Elimination

Caption: Simplified Chalk-Harrod mechanism for the double hydrosilylation of acetylene.

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration. For terminal alkynes, platinum catalysts typically favor the formation of the anti-Markovnikov (β-isomer) product, while some ruthenium catalysts can favor the Markovnikov (α-isomer) product. [3][4]For the synthesis of this compound from acetylene, this distinction is not relevant as acetylene is a symmetrical alkyne.

Experimental Protocol

Materials:

  • Diethoxysilane (H₂Si(OEt)₂) or a suitable precursor

  • Acetylene gas

  • Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

  • Anhydrous toluene or other suitable solvent

Procedure:

  • Reaction Setup:

    • A pressure-rated reactor equipped with a gas inlet, a stirrer, and a temperature controller is charged with diethoxysilane (1.0 equivalent) and the hydrosilylation catalyst (typically in ppm concentrations) under an inert atmosphere.

    • Anhydrous toluene is added as a solvent.

  • Hydrosilylation Reaction:

    • The reactor is purged with acetylene gas and then pressurized with acetylene to the desired pressure.

    • The reaction mixture is heated to the desired temperature (e.g., 50-100 °C) and stirred vigorously to ensure good gas-liquid mixing.

    • The reaction progress is monitored by gas chromatography (GC) to observe the consumption of the starting silane and the formation of the mono- and di-vinylated products.

  • Work-up and Purification:

    • After the reaction is complete, the reactor is cooled to room temperature and carefully vented.

    • The reaction mixture is filtered to remove any precipitated catalyst residues.

    • The solvent is removed by distillation.

    • The crude product is purified by fractional distillation under reduced pressure.

Causality and Insights

The choice of catalyst is paramount in hydrosilylation. Platinum-based catalysts are highly active but can be expensive. [5]Ruthenium catalysts offer an alternative with potentially different selectivities. [6]The reaction conditions, including temperature, pressure of acetylene, and catalyst loading, must be carefully optimized to maximize the yield of the desired di-vinylated product and minimize the formation of the mono-vinylated intermediate and side products. The purity of the acetylene and the silane is also important, as impurities can poison the catalyst.

Pathway 3: Alcoholysis of Divinyldichlorosilane

This pathway is a direct and often high-yielding method for the synthesis of alkoxysilanes. It involves the reaction of a chlorosilane with an alcohol, in this case, divinyldichlorosilane with ethanol.

Reaction Mechanism

The mechanism is a nucleophilic substitution at the silicon center. The oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic silicon atom of divinyldichlorosilane. This is followed by the elimination of a chloride ion. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be scavenged to drive the reaction to completion and prevent unwanted side reactions.

Diagram of the Alcoholysis Reaction:

G Divinyldichlorosilane Divinyldichlorosilane Product This compound Divinyldichlorosilane->Product Ethanol Ethanol (2 eq.) Ethanol->Product Base Base (e.g., Pyridine, Triethylamine) Base->Product HCl Scavenger Byproduct Base·HCl Salt

Caption: Reaction scheme for the alcoholysis of divinyldichlorosilane.

A common strategy to remove the HCl is to perform the reaction in the presence of a tertiary amine base, such as pyridine or triethylamine, which forms a salt with the HCl that can be easily filtered off. Alternatively, the reaction can be carried out with sodium ethoxide, which directly provides the ethoxide nucleophile and produces sodium chloride as a benign byproduct. [7]

Experimental Protocol (Using a Base Scavenger)

Materials:

  • Divinyldichlorosilane

  • Anhydrous ethanol

  • Anhydrous pyridine or triethylamine

  • Anhydrous diethyl ether or other suitable solvent

Procedure:

  • Reaction Setup:

    • A three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser is charged with divinyldichlorosilane (1.0 equivalent) and anhydrous diethyl ether under a nitrogen atmosphere.

    • The flask is cooled in an ice bath.

  • Alcoholysis Reaction:

    • A solution of anhydrous ethanol (2.1 equivalents) and anhydrous pyridine (2.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred solution of divinyldichlorosilane.

    • The addition is carried out at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification:

    • The precipitated pyridinium hydrochloride is removed by filtration.

    • The filter cake is washed with anhydrous diethyl ether.

    • The combined filtrate is concentrated by rotary evaporation.

    • The crude product is purified by fractional distillation under reduced pressure.

Causality and Insights

The use of anhydrous reagents and solvents is crucial to prevent the hydrolysis of the chlorosilane starting material and the alkoxysilane product. The stoichiometry of the alcohol and base should be slightly in excess to ensure complete conversion of the divinyldichlorosilane. The choice of base can influence the reaction rate and the ease of removal of the resulting salt. Triethylamine is often preferred over pyridine due to its lower cost and easier removal of the triethylammonium chloride salt.

Comparative Analysis of Synthesis Pathways

FeatureGrignard-Based SynthesisHydrosilylationAlcoholysis of Divinyldichlorosilane
Starting Materials Vinyl halide, Magnesium, TEOSDiethoxysilane, AcetyleneDivinyldichlorosilane, Ethanol
Key Reagents Grignard reagentTransition metal catalystBase (e.g., pyridine) or Sodium Ethoxide
Reaction Type Nucleophilic substitutionCatalytic additionNucleophilic substitution
Typical Yields Moderate to goodGood to excellentExcellent
Advantages Utilizes readily available starting materials. Well-established methodology.Atom-economical. High yields.High yields and purity. Straightforward procedure.
Disadvantages Requires handling of sensitive Grignard reagents. Can generate significant magnesium salt waste. Stoichiometric use of magnesium.Requires handling of acetylene gas under pressure. Catalyst cost and potential for product contamination.Divinyldichlorosilane is corrosive and moisture-sensitive. Generates stoichiometric amounts of salt byproduct.

Characterization of this compound

The purity and identity of the synthesized this compound are typically confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons in the range of 5.7-6.2 ppm, appearing as a complex multiplet. The ethoxy group will exhibit a quartet for the methylene protons (-OCH₂-) around 3.8 ppm and a triplet for the methyl protons (-CH₃) around 1.2 ppm. [8]* ¹³C NMR: The carbon NMR spectrum will show signals for the vinyl carbons in the range of 130-140 ppm. The methylene carbon of the ethoxy group will appear around 58 ppm, and the methyl carbon will be observed at approximately 18 ppm. [9]

Other Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the distilled product, while MS will show the molecular ion peak and characteristic fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the presence of key functional groups, such as Si-O-C stretching vibrations (around 1080 cm⁻¹), C=C stretching of the vinyl group (around 1600 cm⁻¹), and C-H stretching of the vinyl and alkyl groups.

Conclusion

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of production, the available equipment, and the specific purity requirements for the final application. A thorough understanding of the underlying chemical principles of each pathway is essential for the successful and efficient synthesis of this important organosilicon monomer.

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Technical Guide: Diethoxydivinylsilane (CAS 67892-60-8)

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Surface Functionalization & Cross-Linking Architectures

Executive Summary

This technical guide provides a comprehensive analysis of Diethoxydivinylsilane (CAS 67892-60-8), a bifunctional organosilane characterized by two hydrolyzable ethoxy groups and two polymerizable vinyl groups. Unlike common mono-vinyl silanes (e.g., Triethoxyvinylsilane), this molecule offers a unique stoichiometric balance (


), enabling the formation of linear siloxane bridges with high-density vinyl functionalization.

For researchers in drug development and biomaterials, this molecule serves as a critical "Dual-Handle" Linker . It facilitates the creation of robust, vinyl-rich surfaces on silica nanoparticles (MSNs) or the synthesis of organic-inorganic hybrid hydrogels, providing doubled conjugation sites for thiol-ene "click" chemistry attachment of therapeutic peptides or antibodies.

Part 1: Nomenclature & Molecular Identity[1][2]

Precise identification is critical in organosilicon chemistry due to the prevalence of similar structural analogs (e.g., Dimethyldiethoxysilane).

Identifier TypeDesignationNotes
Common Name This compoundWidely used in industrial catalogs.
IUPAC Name Diethenyldiethoxysilane Preferred IUPAC nomenclature.
Alt. Systematic Bis(ethenyl)diethoxysilaneDescriptive of the two vinyl groups.[1]
CAS Number 67892-60-8 Distinct from Dimethyldiethoxysilane (78-62-6).[1]
Molecular Formula

SMILES CCO(C=C)OCC
InChI Key CSXPRVTYIFRYPR-UHFFFAOYSA-N

Part 2: Physicochemical Profile

The following data governs the experimental handling and reactivity profile of the molecule.

PropertyValueExperimental Implication
Molecular Weight 172.30 g/mol Essential for stoichiometric calculations in surface grafting.
Physical State Colorless LiquidLow viscosity facilitates pore penetration in MSNs.
Hydrolyzable Groups 2 (Ethoxy)Slower hydrolysis than methoxy; allows controlled monolayer formation.
Reactive Groups 2 (Vinyl)Provides cross-linking capability or double loading capacity.
Solubility Alcohols, Toluene, THFCompatible with standard non-polar organic synthesis.
Stability Moisture SensitiveRequires anhydrous storage (inert gas) to prevent premature oligomerization.

Part 3: Reactivity & Mechanism

This compound acts as a molecular bridge. Its utility stems from its Heterobifunctionality , allowing it to couple inorganic substrates (via silanization) to organic matrices (via polymerization).

Mechanistic Pathway[5]
  • Hydrolysis: The ethoxy groups react with water (often surface-adsorbed moisture) to form silanols (

    
    ).
    
  • Condensation (Grafting): Silanols react with surface hydroxyls on silica (

    
    ) to form stable siloxane bonds (
    
    
    
    ).
  • Functional Activation: The two vinyl tails remain exposed, available for radical polymerization or thiol-ene click reactions.

Pathway Visualization

The following diagram illustrates the transformation from precursor to functionalized surface.

G Precursor This compound (Hydrophobic Liquid) Hydrolysis Hydrolysis (-EtOH) Precursor->Hydrolysis + H2O / Catalyst Silanol Silanediol Intermediate (Si-(OH)2) Hydrolysis->Silanol Grafting Surface Condensation (Si-O-Si Bond) Silanol->Grafting + Silica Substrate (-H2O) Surface Vinyl-Functionalized Silica Surface Grafting->Surface Click Thiol-Ene Click (Drug Attachment) Surface->Click + R-SH / UV Light

Figure 1: Mechanistic pathway of this compound from hydrolysis to bio-conjugation.

Part 4: Applications in Drug Delivery[6][7]

While standard silanes (e.g., APTES) provide amine handles, This compound offers distinct advantages for advanced drug delivery systems (DDS):

  • High-Density "Click" Sites: The presence of two vinyl groups per silicon atom doubles the potential loading capacity for thiol-modified drugs compared to monovinyl silanes.

  • Steric Control: The diethyl structure (2 ethoxy groups) prevents the formation of bulky 3D siloxane clusters on the surface, favoring a more linear, "brush-like" topology that improves accessibility for large biomolecules.

  • Polymer Shell Stabilization: In hybrid nanoparticles, the divinyl functionality acts as a cross-linker, stabilizing polymer shells (e.g., PEG-diacrylate) around the silica core to prevent premature drug leakage.

Part 5: Experimental Protocol

Protocol: Synthesis of Vinyl-Functionalized Mesoporous Silica Nanoparticles (Vinyl-MSNs)

This protocol describes the grafting of this compound onto calcined MCM-41 or SBA-15 type silica.

Reagents
  • Mesoporous Silica Nanoparticles (MSNs) - 500 mg

  • This compound (CAS 67892-60-8) - 1.0 mL

  • Toluene (Anhydrous) - 50 mL

  • Ethanol (99.9%) - For washing

Workflow Diagram

Protocol Step1 1. Activation Dry MSNs at 120°C (Vac) for 4h (Removes physisorbed water) Step2 2. Dispersion Suspend MSNs in Anhydrous Toluene (Ultrasonication 15 min) Step1->Step2 Step3 3. Silanization Add this compound (Excess) Reflux at 110°C for 24h (Inert Ar atm) Step2->Step3 Step4 4. Purification Centrifuge (12,000 rpm) Wash 3x with Toluene, 3x with Ethanol Step3->Step4 Step5 5. Curing Dry at 80°C overnight (Promotes cross-linking) Step4->Step5

Figure 2: Step-by-step synthesis protocol for Vinyl-MSNs.

Validation & QC

To ensure the protocol was successful, perform the following checks:

  • FTIR Spectroscopy: Look for the appearance of vinyl

    
     stretching vibrations at 1600 
    
    
    
    and
    
    
    stretching at 3060
    
    
    .
  • TGA (Thermogravimetric Analysis): Expect a mass loss of 5–15% between 200°C and 600°C, corresponding to the decomposition of the grafted organic vinyl groups.

  • Solid-State

    
     NMR:  Verify the presence of 
    
    
    
    and
    
    
    sites (silicon attached to carbon), distinct from the
    
    
    and
    
    
    sites of the bulk silica.

Part 6: Safety & Handling

This compound is a reactive organosilane and poses specific hazards.

  • Flammability: High. Keep away from heat, sparks, and open flames.[2] Store in a flammables cabinet.

  • Hydrolysis Hazard: Reacts with moisture to release Ethanol . While less toxic than methanol-releasing silanes, adequate ventilation is required.

  • Storage: Store under nitrogen or argon atmosphere. Refrigeration (

    
    ) is recommended to prevent slow polymerization of the vinyl groups over time.
    

References

  • PubChem. (2025).[1] Silane, diethenyldiethoxy- (Compound Summary).[3][1] National Library of Medicine. [Link]

  • Gelest, Inc. (2024). Silane Coupling Agents: Connecting Across Boundaries. Technical Brochure. [Link]

  • Trewyn, B. G., et al. (2007). Biocompatible Mesoporous Silica Nanoparticles with Different Morphologies for Drug Delivery.[4] Chemical Engineering Journal. [Link]

  • Hoffmann, F., et al. (2006). Silica-Based Mesoporous Organic–Inorganic Hybrid Materials. Angewandte Chemie International Edition. [Link]

Sources

Diethoxydivinylsilane: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxydivinylsilane is a valuable organosilicon compound utilized in a variety of research and development applications, particularly in the synthesis of polymers and functionalized materials. Its unique structure, featuring both hydrolyzable ethoxy groups and reactive vinyl moieties, makes it a versatile building block. However, these same reactive features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, scientifically grounded overview of the safe handling, storage, and emergency procedures for this compound, designed to empower laboratory personnel to work with this compound in a safe and controlled manner.

Hazard Identification and GHS Classification

Based on information from the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified as a flammable liquid.[1] Further hazard identification can be inferred from structurally similar organosilanes. For instance, related compounds are known to cause skin irritation, serious eye damage, and respiratory irritation.

Globally Harmonized System (GHS) Classification:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.[1]Warning🔥
Skin Corrosion/IrritationCategory 2 (Assumed)H315: Causes skin irritation.Warning
Serious Eye Damage/Eye IrritationCategory 1 (Assumed)H318: Causes serious eye damage.Dangercorrosive
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3 (Assumed)H335: May cause respiratory irritation.Warning

Note: The skin, eye, and respiratory hazard classifications are based on a similar compound and should be treated as a precautionary assessment in the absence of a complete SDS for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Formula C8H16O2SiPubChem[1]
Molecular Weight 172.30 g/mol PubChem[1]
Appearance Clear liquid (Assumed)General knowledge of similar silanes
Boiling Point > 121 °C / > 250 °FSigma-Aldrich (for a similar compound)
Flash Point FlammablePubChem[1]
Reactivity Reacts with water and moisture in the air.[2]Gelest, Inc. (for a similar compound)[2]

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and mitigate the risks associated with the handling and storage of this compound. The causality behind these recommendations is rooted in the compound's flammability and reactivity.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous vapors is through effective engineering controls.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood.[3][4] The fume hood provides a physical barrier and actively removes flammable and potentially irritating vapors from the breathing zone of the operator.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable vapors in the event of a small spill outside of the fume hood.[5][6]

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory to prevent skin and eye contact.

  • Eye Protection: Chemical safety goggles are required at all times when handling this compound.[5] A face shield should be worn in situations where there is a higher risk of splashing.[7]

  • Hand Protection: Chemically resistant gloves, such as neoprene or nitrile rubber, must be worn.[5] Inspect gloves for any signs of degradation or perforation before each use.

  • Skin and Body Protection: A flame-retardant lab coat should be worn over personal clothing.[8] Ensure the lab coat is buttoned to provide maximum coverage.

  • Respiratory Protection: For most routine laboratory operations within a functioning fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[5][9]

Experimental Workflow: Safe Transfer of this compound

cluster_prep Preparation cluster_transfer Transfer Process cluster_cleanup Cleanup and Storage Prep1 Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Prep2 Ensure fume hood is operational (check airflow indicator) Prep1->Prep2 Verify Transfer1 Ground and bond containers to prevent static discharge Prep2->Transfer1 Proceed to Transfer Transfer2 Use non-sparking tools for opening containers Transfer1->Transfer2 Transfer3 Slowly transfer the required amount of this compound Transfer2->Transfer3 Transfer4 Securely close both containers Transfer3->Transfer4 Clean1 Wipe any minor drips with a compatible absorbent material Transfer4->Clean1 Proceed to Cleanup Clean2 Dispose of contaminated materials in a designated hazardous waste container Clean1->Clean2 Clean3 Store this compound in a flammable liquids cabinet Clean2->Clean3

Caption: A logical workflow for the safe transfer of this compound.

Storage Requirements: Maintaining Stability

Proper storage is crucial to prevent accidental ignition and degradation of the material.

  • Flammable Liquids Cabinet: this compound must be stored in a designated flammable liquids cabinet.[5][10] These cabinets are designed to protect the contents from fire for a specified period.

  • Inert Atmosphere: For long-term storage and to prevent hydrolysis from atmospheric moisture, it is best practice to store this compound under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Container Integrity: Keep the container tightly closed when not in use.[5][8]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and water.[2][4][11] The reaction with these substances can be vigorous and may generate heat or hazardous byproducts.

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is critical.

First-Aid Measures
  • Inhalation: If vapors are inhaled, immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If respiratory symptoms develop or persist, seek medical attention.

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: For small fires, use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][12]

  • Unsuitable Extinguishing Media: Do NOT use a direct stream of water, as it may react with the material and spread the fire.[4]

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[4] Vapors may form explosive mixtures with air.[5][13]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Small Spills: For small spills within a fume hood, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[4]

  • Large Spills: In the event of a large spill, evacuate the area immediately. Remove all sources of ignition.[4] Only trained personnel with appropriate PPE should attempt to clean up the spill.

Logical Relationship: Hazard, PPE, and First Aid

Flammability Flammability (H226) FumeHood Fume Hood Flammability->FumeHood LabCoat Flame-Retardant Lab Coat Flammability->LabCoat SkinIrritation Skin Irritation (H315) Gloves Nitrile/Neoprene Gloves SkinIrritation->Gloves SkinIrritation->LabCoat RinseSkin Rinse Skin (15 min) SkinIrritation->RinseSkin EyeDamage Serious Eye Damage (H318) Goggles Safety Goggles EyeDamage->Goggles RinseEyes Rinse Eyes (15 min) EyeDamage->RinseEyes RespiratoryIrritation Respiratory Irritation (H335) RespiratoryIrritation->FumeHood Respirator Respirator (for spills) RespiratoryIrritation->Respirator FreshAir Move to Fresh Air RespiratoryIrritation->FreshAir MedicalAttention Seek Medical Attention FreshAir->MedicalAttention RinseSkin->MedicalAttention RinseEyes->MedicalAttention

Caption: Interconnectivity of hazards, required PPE, and first aid responses.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Collect waste in clearly labeled, sealed containers.

  • Disposal Vendor: Dispose of chemical waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable reagent for scientific innovation, but its safe use is paramount. By understanding its flammability and potential for irritation, and by rigorously adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can effectively mitigate the associated risks. A proactive approach to safety, grounded in scientific principles, is the cornerstone of a successful and secure research environment.

References

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Gelest, Inc. (2015, January 6). DIMETHYLDIETHOXYSILANE, 98%. Retrieved from [Link]

  • PubChem. (n.d.). Silane, diethenyldiethoxy-. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Diethoxydimethylsilane, 97%. Retrieved from [Link]

  • Gelest, Inc. (n.d.). SID4593.0. Retrieved from [Link]

  • Gelest, Inc. (2015, September 21). DIETHOXYDICHLOROSILANE, tech-90. Retrieved from [Link]

  • Gelest, Inc. (2015, February 6). DIETHYLDICHLOROSILANE. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0444 - DIETHYLAMINE. Retrieved from [Link]

  • Gelest, Inc. (2015, October 28). 1,3-DIVINYLTETRAETHOXYDISILOXANE, 95%. Retrieved from [Link]

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The Dual-Cure Paradigm: Fundamental Uses of Diethoxydivinylsilane in Advanced Chemical Synthesis and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced materials chemistry, the demand for substrates that simultaneously exhibit high mechanical strength and structural flexibility has driven the evolution of organosilane coupling agents. Diethoxydivinylsilane (DEDVS) (CAS: 67892-60-8) has emerged as a critical bifunctional monomer capable of bridging the gap between rigid inorganic lattices and flexible organic polymers. This technical guide explores the fundamental chemistry, mechanistic causality, and field-proven applications of DEDVS, providing researchers and drug development professionals with actionable, self-validating protocols for its implementation in aerogels, low-k dielectrics, and bioactive scaffolds.

Chemical Profiling & Mechanistic Action

This compound is an unsaturated alkoxysilane characterized by a central silicon atom bonded to two ethoxy groups (–OCH₂CH₃) and two vinyl groups (–CH=CH₂) .

The Causality of Precursor Selection

Traditional inorganic networks synthesized from precursors like tetraethoxysilane (TEOS) yield highly brittle materials due to the dense, rigid nature of the resulting siloxane (Si–O–Si) lattice. The strategic selection of DEDVS over mono-vinyl or tetra-alkoxy silanes is rooted in its dual-cure capability :

  • Hydrolytic Condensation (Inorganic Phase): The two ethoxy groups undergo acid- or base-catalyzed hydrolysis followed by condensation, integrating the silicon atom into a rigid inorganic silica network.

  • Addition Polymerization (Organic Phase): The two vinyl groups remain inert during the sol-gel process but are subsequently activated via radical or cationic polymerization. This forms a flexible, carbon-carbon organic backbone.

By embedding a flexible organic network within a rigid inorganic matrix, DEDVS acts as the molecular linchpin that resolves the fundamental conflict between material strength and fracture toughness .

DEDVS_Mechanism DEDVS This compound (DEDVS) Hydrolysis Hydrolysis (Ethoxy) Acid/Base Catalyst DEDVS->Hydrolysis Radical Polymerization (Vinyl) Radical/Cationic DEDVS->Radical Condensation Sol-Gel Condensation (Si-O-Si Network) Hydrolysis->Condensation Hybrid Organic-Inorganic Hybrid Matrix Condensation->Hybrid Crosslinking Organic Crosslinking (C-C Backbone) Radical->Crosslinking Crosslinking->Hybrid

Logical relationship of DEDVS dual-functional polymerization pathways.

Core Applications in Advanced Materials

Silica Aerogels and Thin-Film Coatings

Silica aerogels are prized for their low refractive index and thermal insulation properties but are notoriously fragile. DEDVS is utilized as a silica-skeleton-forming compound to impart toughness. When DEDVS is polymerized alongside standard alkoxysilanes and subsequently UV-cured, the resulting aerogel coating exhibits exceptional resilience against physical abrasion without compromising its optical transparency .

Low-k Dielectric Copolymers for Microelectronics

In the development of 5G/6G communication hardware, materials require ultra-low dielectric constants (Dk) and dissipation factors (Df) to prevent signal loss. DEDVS is copolymerized with diisoalkenylarenes (DIAEA) via cationic polymerization. The divinyl functionality of DEDVS ensures a high cross-linking density, which restricts polymer chain mobility and minimizes polarizability, thereby driving down both Dk and Df values while maintaining high thermal stability .

Bioactive Silica-Polymer Hybrids

In tissue engineering, bone scaffolds must support cell proliferation while withstanding dynamic compressive loads. DEDVS is used to covalently link polytetrahydrofuran (PTHF) backbones with silica nanoparticles. The resulting hybrid material leverages noncovalent intermolecular interactions to dissipate high local stresses, achieving an optimal balance of flexibility and hardness suitable for in vivo applications .

Quantitative Data Summaries

Table 1: Physicochemical Profile of this compound

PropertyValue / Description
CAS Number 67892-60-8
Molecular Formula C₈H₁₆O₂Si
Molecular Weight 172.3 g/mol
Reactive Moieties 2x Vinyl (–CH=CH₂), 2x Ethoxy (–OCH₂CH₃)
Stereochemistry Achiral

Table 2: Comparative Performance of DEDVS-Integrated Materials

Material TypeTarget ApplicationKey Performance MetricCausality of DEDVS Integration
Modified Silica Aerogel Optical/Protective CoatingsRefractive Index: 1.33–1.5Vinyl cross-linking prevents pore collapse during drying, preserving low density.
DIAEA-DVA Copolymer 5G MicroelectronicsDk < 2.6, Df < 0.002 (@ 10 GHz)High cross-linking density lowers polarizability and prevents signal attenuation.
Bioactive Hybrid Tissue Engineering ScaffoldElongation: 31%, Toughness: 219 kPaBridges inorganic silica and organic chains to dissipate mechanical stress.

Experimental Methodologies

Protocol A: Sol-Gel Synthesis of DEDVS-Modified Silica Aerogel Coatings

This protocol outlines the synthesis of a toughened silica aerogel using a dual-cure (sol-gel + UV) mechanism .

  • Precursor Blending: In a nitrogen-purged flask, mix 0.1 mol of DEDVS with 0.9 mol of tetraethoxysilane (TEOS) in 50 mL of isopropyl alcohol.

  • Acid-Catalyzed Hydrolysis: Add 0.05 M HCl dropwise until the pH reaches ~3.0.

    • Causality: The temperature must be strictly maintained between 10°C and 40°C . Temperatures below 10°C stall the hydrolysis kinetics, whereas temperatures exceeding 40°C provoke premature, uncontrolled condensation and unwanted side reactions.

  • Base-Catalyzed Gelation: Introduce 0.1 M NH₄OH dropwise to shift the pH to ~8.0, initiating the rapid condensation of silanol groups into a Si–O–Si network.

    • Validation Check (Self-Validating System): Perform the "inversion test." If the vial can be completely inverted without the material flowing, a continuous, monolithic gel network has successfully formed. If fluid, incrementally increase base concentration.

  • Aging and Solvent Exchange: Age the wet gel for 24 hours at room temperature, followed by solvent exchange with hexane to remove water and unreacted monomers.

  • UV Curing: Spin-coat the gel onto a substrate and irradiate with UV light (254 nm) in the presence of a photoinitiator (e.g., Irgacure 184).

    • Causality: UV exposure triggers the radical polymerization of the pendant vinyl groups from DEDVS, locking the flexible organic network into place and preventing the aerogel from cracking during the final drying phase.

SolGel_Workflow Step1 1. Precursor Mixing Alkoxysilane + DEDVS Step2 2. Acid Catalysis Hydrolysis at 10-40°C Step1->Step2 Step3 3. Base Catalysis Gelation & Network Step2->Step3 Step4 4. UV Curing Vinyl Polymerization Step3->Step4

Step-by-step workflow for DEDVS-modified silica aerogel synthesis.

Protocol B: Cationic Copolymerization for Low-k Dielectric Resins

This protocol details the synthesis of a thermosetting resin for electronic laminates .

  • Monomer Preparation: Dissolve 60 wt.% diisoalkenylarene (DIAEA) and 40 wt.% DEDVS in anhydrous toluene to achieve a 20% solid concentration.

  • Catalyst Introduction: Add a Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) at 0.5 wt.% relative to the monomers at -10°C.

    • Causality: The sub-zero temperature suppresses exothermic runaway and controls the molecular weight distribution of the prepolymer.

  • Polymerization: Allow the reaction to proceed under continuous stirring for 4 hours, then quench with anhydrous methanol.

  • Thermal Curing: Cast the precipitated prepolymer into a film and thermally cure at ≥120°C for 2 hours.

    • Validation Check (Self-Validating System): Subject the cured film to Soxhlet extraction using boiling toluene for 24 hours. The material must achieve a Gel Content of >90% . A lower gel content indicates incomplete vinyl conversion, necessitating an increase in thermal curing time or catalyst concentration.

References

  • Global Substance Registration System (GSRS) - this compound. U.S. Food and Drug Administration / NIH.[Link]

  • Method for producing silica aerogel coating (US8029871B2). Nakayama, H., et al.
  • Copolymers of diisoalkenylarene and compositions thereof (US20240002564A1). Tian, J., et al.
  • Resolving the Conflict between Strength and Toughness in Bioactive Silica–Polymer Hybrid Materials. Fan, W., et al. ACS Nano, 2022.[Link]

Solvation Dynamics and Compatibility of Diethoxydivinylsilane in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethoxydivinylsilane (CAS: 67892-60-8), also known as divinyldiethoxysilane, is a highly versatile, bifunctional organosilane characterized by two reactive vinyl groups and two hydrolyzable ethoxy groups[1]. In the fields of advanced materials science and drug development, this unique structural motif makes it a critical cross-linking agent for drug-eluting matrices, a surface modifier for silica nanoparticles, and a precursor in sol-gel polymer chemistry[2]. However, its dual reactivity dictates strict solvent compatibility rules. This whitepaper provides an in-depth analysis of the solubility profile of this compound, detailing the thermodynamic principles of its solvation, solvent-specific behaviors, and validated experimental protocols for its handling in both anhydrous and aqueous environments.

Chemical Profiling & Solvation Thermodynamics

The solubility of this compound is governed by its molecular topology. The molecule (


) has a molecular weight of 172.3  g/mol  and exhibits a predominantly non-polar character due to the hydrocarbon-rich vinyl and ethyl moieties, offset slightly by the polar Si-O bonds[1].
  • Steric and Electronic Effects : The vinyl groups provide electron-rich

    
    -clouds that interact favorably with aromatic solvents via 
    
    
    
    or
    
    
    interactions. The ethoxy groups act as hydrogen-bond acceptors but are sterically hindered, limiting strong polar interactions[3].
  • Hydrolytic Susceptibility : The Si-O-C linkage is highly susceptible to nucleophilic attack by water. Therefore, "solubility" in aqueous or protic media is often a misnomer; it is rather a reactive dissolution (hydrolysis) yielding divinylsilanediol and ethanol[4].

Solubility Matrix in Common Lab Solvents

Non-Polar Solvents (e.g., Toluene, Hexane)

This compound is completely miscible in non-polar aliphatic and aromatic hydrocarbons. Toluene is the industry standard for formulating this silane because their dispersive solubility parameters closely match[5]. In these solvents, the silane remains chemically inert, making them ideal for storage, dilution, and anhydrous reactions such as platinum-catalyzed hydrosilylation.

Polar Aprotic Solvents (e.g., THF, Dichloromethane, Acetone)

Miscibility is excellent in polar aprotic solvents[3]. Tetrahydrofuran (THF) and dichloromethane (DCM) are frequently used when blending the silane with polar polymers or when conducting low-temperature syntheses. Because these solvents lack acidic protons, the ethoxy groups remain stable, provided the solvents are rigorously dried (anhydrous grade).

Polar Protic Solvents (e.g., Ethanol, Methanol)

The compound is miscible in short-chain alcohols. Ethanol is the preferred protic solvent because it matches the leaving group of the silane, preventing transesterification[2]. If methanol is used, a dynamic equilibrium of transesterification may occur, exchanging ethoxy for methoxy groups, which alters the compound's reactivity profile.

Aqueous Systems (Water)

This compound is essentially insoluble in pure water (immiscible, forming a biphasic system)[4]. However, upon the addition of a co-solvent (like ethanol) and an acid/base catalyst, it undergoes rapid hydrolysis to form silanols, which subsequently condense into siloxane networks.

Table 1: Solubility and Reactivity Profile of this compound

Solvent CategorySpecific SolventSolubility / MiscibilityChemical StabilityPrimary Application
Non-Polar Aromatic TolueneMiscible (>500 mg/mL)Highly StableHydrosilylation, Storage
Non-Polar Aliphatic HexaneMiscible (>500 mg/mL)Highly StableInert blending
Polar Aprotic THF, DCMMiscible (>500 mg/mL)Stable (if anhydrous)Polymer synthesis
Polar Protic Absolute EthanolMiscibleStable (No transesterification)Sol-gel precursor
Polar Protic MethanolMiscibleReactive (Transesterification)N/A
Aqueous WaterInsoluble (<1 mg/mL)Highly Reactive (Hydrolysis)Aqueous surface treatment

Mechanistic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation of an Anhydrous Toluene Solution for Hydrosilylation
  • Causality : Moisture in the solvent will prematurely hydrolyze the ethoxy groups, leading to unwanted siloxane oligomerization (gelation) which poisons the Platinum (Karstedt's) catalyst during downstream hydrosilylation[5].

  • Step 1 (Solvent Drying) : Dispense 50 mL of HPLC-grade toluene over activated 3Å molecular sieves in a flame-dried Schlenk flask under an argon atmosphere for 24 hours.

  • Step 2 (Silane Addition) : Using a gas-tight syringe, transfer 5.0 mL of this compound into the anhydrous toluene.

  • Step 3 (Validation) : Analyze a 0.5 mL aliquot via FTIR spectroscopy. The protocol is validated as successful if there is a complete absence of a broad peak at

    
     (O-H stretch), confirming the solution is anhydrous and stable.
    
  • Step 4 (Storage) : Store the validated solution under argon at 4°C.

Protocol B: Controlled Hydrolysis for Sol-Gel Processing
  • Causality : To utilize the silane for coating inorganic substrates (e.g., excipient nanoparticles), the ethoxy groups must be converted to reactive silanols (Si-OH). Ethanol acts as a homogenizing co-solvent to bridge the immiscibility between the hydrophobic silane and water[4]. Acid catalysis is chosen over base catalysis because it favors end-group hydrolysis over rapid, uncontrolled condensation.

  • Step 1 (Co-solvation) : Dissolve 2.0 mL of this compound in 18.0 mL of absolute ethanol to create a single-phase system.

  • Step 2 (Catalysis) : Add 0.1 M Acetic Acid dropwise to adjust the apparent pH to 4.5.

  • Step 3 (Hydrolysis) : Slowly add 1.5 mL of deionized water under continuous magnetic stirring (400 rpm) at 25°C.

  • Step 4 (Maturation) : Stir for 60 minutes. The solution will remain clear as silanols form.

  • Step 5 (Validation) : Perform

    
     NMR (in 
    
    
    
    ); the disappearance of the ethoxy quartet at ~3.8 ppm and the appearance of free ethanol byproduct peaks validate complete hydrolysis.

Visualizations

Pathway A This compound (Neat Liquid) B Non-Polar Solvents (Toluene, Hexane) A->B D Aqueous / Protic (Water + Acid/Base) A->D F Polar Aprotic (THF, DCM) A->F C Stable Solvation (No Hydrolysis) B->C E Hydrolysis (Silanol Formation) D->E G Stable Solvation (Reactive for Blends) F->G

Divergent solvation pathways of this compound based on solvent polarity and protic nature.

Workflow Step1 Step 1: Dissolve Silane in Absolute Ethanol Step2 Step 2: Add Acid Catalyst (e.g., 0.1M Acetic Acid) Step1->Step2 Step3 Step 3: Dropwise Addition of Deionized Water Step2->Step3 Step4 Step 4: Stir at 25°C (Silanol Condensation) Step3->Step4

Step-by-step workflow for the controlled hydrolysis of this compound in a co-solvent system.

References

  • Title : this compound - gsrs Source : National Institutes of Health (NIH) URL :[Link]

  • Title : A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes Source : MDPI URL :[Link]

  • Title : Silane Coupling Agents Source : Gelest, Inc. URL :[Link]

  • Title : Soluble N-Substituted Organosilane Polybenzimidazoles Source : American Chemical Society (ACS) URL :[Link]

Sources

Reactivity and Stability of Diethoxydivinylsilane: A Technical Guide for Biomaterial and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity, stability, and application protocols for Diethoxydivinylsilane (DEDVS) . This document is structured to serve researchers and drug development professionals, focusing on the molecule's dual-functionality in synthesizing hybrid biomaterials and functionalizing surfaces.

Executive Summary

This compound (DEDVS), CAS No. 2680-69-5, is a bifunctional organosilane characterized by two hydrolyzable ethoxy groups and two reactive vinyl groups attached to a central silicon atom. This "amphibious" architecture allows DEDVS to bridge the gap between inorganic silica networks and organic polymer matrices.

In drug development and biomaterials, DEDVS is critical for:

  • Surface Functionalization: Introducing reactive vinyl "handles" onto silica nanoparticles or glass substrates for subsequent drug conjugation.

  • Hybrid Hydrogel Synthesis: Acting as a crosslinker that participates in both sol-gel condensation (inorganic phase) and free-radical polymerization (organic phase), enhancing the mechanical toughness of hydrogels used in tissue engineering.

Molecular Architecture & Physicochemical Profile[1]

DEDVS possesses a unique symmetry that dictates its reactivity. Unlike tetra-functional silanes (like TEOS) that form rigid 3D networks, DEDVS acts as a linear chain extender or a "D-unit" (difunctional) in siloxane nomenclature, providing flexibility to the resulting matrix.

Table 1: Physicochemical Properties
PropertyValueRelevance to Experimental Design
Formula

Dual-mode reactivity (Vinyl vs. Ethoxy).[1]
Molecular Weight 172.30 g/mol Stoichiometric calculations for crosslinking density.
Boiling Point ~133–134 °CSuitable for vapor-phase deposition; stable during moderate thermal curing.
Density 0.86–0.88 g/mLCritical for volumetric dosing in automated synthesis.
Flash Point 26 °C (Closed Cup)High Risk: Requires explosion-proof handling and inert atmosphere.
Hydrolytic Stability Moisture SensitiveRequires anhydrous storage; hydrolyzes to release ethanol.

Reactivity Matrix: The Dual-Mode Mechanism

DEDVS reactivity is bifurcated into two distinct chemical pathways. Understanding the orthogonality of these pathways is essential for designing self-validating protocols.

Mechanism A: Hydrolytic Polycondensation (Inorganic Pathway)

In the presence of water and a catalyst (acid or base), the ethoxy groups hydrolyze to form silanols (


), which then condense to form siloxane bonds (

).
  • Kinetics: The ethoxy group hydrolyzes slower than a methoxy group due to steric bulk, allowing for better control over the sol-gel transition.

  • Outcome: Formation of linear or cyclic siloxanes. When copolymerized with TEOS (Q-unit), DEDVS introduces organic defects that reduce brittleness.

Mechanism B: Vinyl-Specific Reactivity (Organic Pathway)

The vinyl groups attached directly to the silicon atom are electron-deficient compared to alkyl-substituted vinyls, influencing their reactivity.

  • Radical Polymerization: Reacts with acrylates, methacrylates, or acrylamides. Often used to crosslink hydrogels.

  • Hydrosilylation: Reacts with

    
     containing crosslinkers in the presence of a Platinum (Karstedt’s) catalyst.
    
  • Thiol-Ene Click Chemistry: Highly efficient coupling with thiol-functionalized drugs or peptides under UV light.

Visualization: Reactivity Pathways

DEDVS_Reactivity DEDVS This compound (DEDVS) Silanol Silanol Intermediate Si(Vi)2(OH)2 DEDVS->Silanol Hydrolysis Polymer Organic Crosslink (C-C Bond) DEDVS->Polymer Radical Polymerization Conjugate Drug Conjugate (C-S Bond) DEDVS->Conjugate Click Chemistry Water + H2O / Catalyst Siloxane Siloxane Network [-Si(Vi)2-O-]n Silanol->Siloxane Polycondensation Condensation Condensation (- H2O) Radical + Radical Initiator (e.g., AIBN) Thiol + R-SH / UV (Thiol-Ene)

Figure 1: The orthogonal reactivity pathways of DEDVS allow for simultaneous or sequential formation of inorganic networks and organic crosslinks.

Stability & Degradation Dynamics[2]

Storage Stability[3]
  • Moisture Sensitivity: DEDVS is thermodynamically unstable in the presence of moisture. Exposure leads to hydrolysis, releasing ethanol and forming insoluble polysiloxanes (gelation).

    • Indicator of Degradation: Viscosity increase or cloudiness in the neat liquid.

  • Inert Atmosphere: Must be stored under Nitrogen or Argon.

  • Shelf Life: Typically 6–12 months if seal is unbroken and stored at <25°C.

Thermal Stability
  • Processing Window: Stable up to ~130°C for short periods.

  • Risk: Prolonged heating above 100°C without radical inhibitors (like BHT) can trigger premature vinyl polymerization, especially in the presence of oxygen or peroxides.

Chemical Incompatibility
  • Strong Oxidizers: Can cleave the vinyl group.

  • Strong Acids/Bases: Catalyze rapid, uncontrolled hydrolysis and condensation.

Experimental Protocols

Protocol A: Controlled Hydrolysis for Hybrid Sol Synthesis

Objective: Create a homogeneous sol containing DEDVS and TEOS for coating applications, ensuring the vinyl groups remain intact for later reaction.

Reagents:

  • DEDVS (Purified)

  • TEOS (Tetraethyl orthosilicate)[2]

  • Ethanol (Anhydrous)

  • 0.1 M HCl (Catalyst)

Workflow:

  • Stoichiometry Calculation: Target a molar ratio of Water:Silane = 1:1 to 2:1 (stoichiometric hydrolysis). Keep pH ~ 3-4.

  • Mixing: In a round-bottom flask, mix DEDVS and TEOS in Ethanol.

    • Expert Insight: Add DEDVS after TEOS if co-condensation is difficult, but usually, co-mixing is fine due to similar ethoxy hydrolysis rates.

  • Acid Addition: Add 0.1 M HCl dropwise under vigorous stirring at Room Temperature (RT).

  • Aging: Stir for 3–6 hours at RT.

    • Self-Validation Step: Monitor the solution clarity. It should remain clear. If it turns cloudy, the water concentration was too high or pH too basic, causing premature precipitation.

  • Validation: Perform Dynamic Light Scattering (DLS) . Target particle size < 5 nm (polymeric sol phase).

Protocol B: Surface Functionalization of Silica Nanoparticles

Objective: Graft vinyl functionality onto silica nanoparticles (SiNPs) for drug delivery targeting.

Workflow:

  • Activation: Disperse SiNPs (100 mg) in Ethanol/Water (95:5 v/v). Sonicate for 10 mins.

  • Silanization: Add DEDVS (2% v/v relative to solvent).

  • Reaction: Adjust pH to 4.5–5.5 with Acetic Acid. Stir at 60°C for 12 hours.

    • Causality: The acidic pH promotes hydrolysis of DEDVS ethoxy groups, while the heat drives the condensation reaction with surface silanols on the SiNPs.

  • Washing: Centrifuge (10,000 rpm, 15 min) and wash 3x with Ethanol to remove unbound silane.

  • Curing: Dry particles at 80°C under vacuum for 2 hours.

    • Causality: This step converts hydrogen-bonded silanols into covalent siloxane bonds (

      
      ), permanently fixing the vinyl groups.
      
  • Validation (The "Click" Test): React a small aliquot of functionalized particles with a thiol-dye (e.g., Fluorescein-SH) under UV. Wash. Fluorescence indicates successful vinyl grafting.

Visualization: Hybrid Material Synthesis Workflow

Hybrid_Workflow cluster_0 Phase 1: Sol-Gel Processing cluster_1 Phase 2: Network Formation Precursors Precursors: DEDVS + TEOS Hydrolysis Acid Catalyzed Hydrolysis (pH 3-4, RT) Precursors->Hydrolysis Sol Homogeneous Sol (Si-OH active species) Hydrolysis->Sol Coating Substrate Coating / Casting Sol->Coating Curing Dual Cure: 1. Thermal (Condensation) 2. UV/Radical (Vinyl X-link) Coating->Curing Final Hybrid Biomaterial (Interpenetrating Network) Curing->Final

Figure 2: Step-by-step workflow for synthesizing DEDVS-based hybrid materials, highlighting the transition from sol-gel chemistry to radical curing.

Applications in Biomaterials & Drug Delivery

Mechanically Toughened Hybrid Hydrogels

Standard hydrogels (e.g., PEG, Alginate) often lack the mechanical strength required for load-bearing tissue scaffolds.

  • Role of DEDVS: It acts as a covalent bridge. The silane moiety condenses to form inorganic silica nodes (hard domains), while the vinyl groups copolymerize with the organic hydrogel monomers (soft domains).

  • Benefit: This creates a "nanocomposite" structure where stress is dissipated through the silica nodes, significantly increasing toughness and elasticity [1].

"Clickable" Nanocarriers

In targeted drug delivery, the surface of a carrier (e.g., Mesoporous Silica Nanoparticle) determines its fate in the body.

  • Role of DEDVS: Functionalizing the surface with DEDVS provides accessible vinyl groups.

  • Mechanism: Through Thiol-Ene click chemistry, targeting ligands (antibodies, peptides) or stealth polymers (PEG-SH) can be attached under mild, aqueous conditions without damaging sensitive biological payloads [2].

References

  • Resolving the Conflict between Strength and Toughness in Bioactive Silica–Polymer Hybrid M

    • Source: ACS Biomaterials Science & Engineering / NSF Public Access
    • Context: Details the use of vinyl-silanes (including DEDVS)
    • URL:[Link]

  • Safety Data Sheet: this compound. Source: Thermo Fisher Scientific Context: Authoritative source for physical properties, stability data, and safety handling (Flash point, storage conditions).
  • Method for producing silica aerogel coating (US Patent 8029871B2).

Sources

Methodological & Application

Diethoxydivinylsilane (DEDVS) as a Dual-Functional Crosslinking Agent in Advanced Polymer and Hybrid Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and materials scientists developing advanced thermosetting resins, bioactive scaffolds, and tough hydrogels, overcoming the fundamental conflict between material strength and toughness is a persistent challenge. Diethoxydivinylsilane (DEDVS) serves as a highly specialized, dual-functional crosslinking agent designed to resolve this conflict.

Unlike standard monovinyl silanes, DEDVS possesses a unique symmetrical structure featuring two vinyl groups and two ethoxy groups. This dual functionality allows it to act as a covalent bridge between highly flexible organic polymer networks and rigid inorganic silica networks, preventing phase separation and enabling the synthesis of interpenetrating co-networks[1]. This application note details the mechanistic principles, physicochemical properties, and validated protocols for utilizing DEDVS in both biomedical hybrid materials and high-performance electronics.

Physicochemical Profiling

Understanding the physical and structural parameters of DEDVS is critical for stoichiometric formulation and predicting its behavior in both free-radical and sol-gel reaction environments.

PropertyValue
Chemical Name This compound (DEDVS)
CAS Number 67892-60-8[2]
PubChem CID 105986[2]
Molecular Formula C₈H₁₆O₂Si[2]
Molecular Weight 172.30 g/mol [2]
Topological Polar Surface Area 18.5 Ų[2]
Functional Groups 2x Vinyl (-CH=CH₂), 2x Ethoxy (-OCH₂CH₃)

Mechanistic Insights: The Dual-Cure Pathway

The efficacy of DEDVS lies in its ability to participate in two distinct, orthogonal polymerization mechanisms:

  • Vinyl-Mediated Free-Radical Polymerization : The two vinyl (-CH=CH₂) groups react with other vinyl-containing monomers or polymer backbones when exposed to thermal or UV initiators. Because there are two vinyl groups, DEDVS acts as a highly efficient crosslinker within the organic phase, creating a denser network than monovinyl alternatives like vinyltriethoxysilane[1].

  • Ethoxy-Mediated Sol-Gel Condensation : The two ethoxy (-OCH₂CH₃) groups undergo hydrolysis in the presence of water and an acid/base catalyst to form reactive silanols (-OH). These silanols subsequently condense with other silanol-containing precursors (such as Tetraethyl Orthosilicate, TEOS) to form a robust, branched siloxane (Si-O-Si) inorganic glass co-network[1].

Mechanism cluster_organic Organic Phase Integration cluster_inorganic Inorganic Phase Integration DEDVS This compound (DEDVS) Dual-Functional Crosslinker Vinyl 2x Vinyl Groups (-CH=CH2) Free-Radical Polymerization DEDVS->Vinyl Ethoxy 2x Ethoxy Groups (-OCH2CH3) Sol-Gel Condensation DEDVS->Ethoxy OrgNet Covalently Crosslinked Organic Polymer Network Vinyl->OrgNet Thermal/UV Initiation Hybrid Interpenetrating Silica-Polymer Hybrid Co-network OrgNet->Hybrid InorgNet Siloxane (Si-O-Si) Inorganic Co-network Ethoxy->InorgNet Hydrolysis (H2O) & Catalyst InorgNet->Hybrid

Fig 1: Dual-cure crosslinking mechanism of DEDVS bridging organic and inorganic polymer networks.

Application Protocol 1: Synthesis of Tough Silica-Polymer Hybrid Scaffolds

Context: In biomedical tissue engineering, all-polymer hydrogels often lack the compressive strength required for load-bearing applications (e.g., articular cartilage requires 0.4–2.0 MPa)[1]. Conversely, high-silica composites are too brittle. DEDVS is used to covalently link flexible polymers (like polytetrahydrofuran, PTHF) with rigid silica nanoparticles, synergistically combining the advantages of both phases without phase separation[1].

Step-by-Step Methodology
  • Monomer Solvation : Dissolve the organic polymer precursor (e.g., vinyl-terminated PTHF) in a suitable organic solvent.

    • Scientific Rationale: Complete solvation ensures a homogeneous distribution of polymer chains, preventing localized, heterogeneous gelation during the crosslinking phase.

  • DEDVS & Initiator Integration : Add DEDVS and a free-radical photoinitiator to the solution.

    • Scientific Rationale: The molar ratio of DEDVS to the polymer dictates the organic crosslink density. The dual vinyl groups ensure the polymer chains are tightly bound to the silane core[1].

  • Organic Phase Curing : Subject the mixture to UV irradiation (or thermal heating, depending on the initiator).

    • Scientific Rationale: This step exclusively triggers the free-radical polymerization of the vinyl groups, establishing the primary organic scaffold while leaving the ethoxy groups intact for the next step.

  • Inorganic Phase Curing (Sol-Gel) : Introduce TEOS, deionized water, and a catalyst (e.g., HCl or NH₄OH).

    • Scientific Rationale: Water hydrolyzes the ethoxy groups on DEDVS and TEOS. The catalyst drives the condensation of these silanols into a continuous Si-O-Si network. The ratio of DEDVS to TEOS directly controls the size of the resulting silica nanoparticles; a lower [DEDVS]/[TEOS] ratio yields fewer but larger silica nanoparticles[1].

  • Maturation & Drying : Allow the solvent to evaporate slowly under controlled ambient conditions, followed by vacuum drying to remove trace byproducts.

In-Process Validation & QC (Self-Validating System)

To ensure the protocol has successfully yielded an interpenetrating co-network, the following analytical validations are mandatory:

  • FTIR Spectroscopy : Monitor the disappearance of the C=C stretching vibration at ~1600 cm⁻¹ to confirm the completion of free-radical polymerization. The emergence of strong, broad bands between 1000–1100 cm⁻¹ (Si-O-Si asymmetric stretching) validates successful sol-gel condensation[1].

  • Solid-State ²⁹Si CPMAS NMR : Quantify the degree of silica crosslinking. DEDVS contributes to D-type siloxane structures, while TEOS forms Q-type structures. An increase in Q⁴ structures confirms a highly crosslinked and condensed silica subnetwork[1].

Workflow Step1 1. Formulation Mix Precursors & DEDVS Step2 2. Organic Cure Radical Polymerization (UV/Heat) Step1->Step2 Step3 3. Inorganic Cure Add TEOS & Catalyst (Sol-Gel) Step2->Step3 Step4 4. Maturation Solvent Evaporation & Drying Step3->Step4 QC 5. QC Validation FTIR & 29Si NMR Analysis Step4->QC

Fig 2: Step-by-step experimental workflow for synthesizing DEDVS-crosslinked hybrid materials.

Application Protocol 2: Low-Dielectric Thermosetting Resins for Electronics

Context: Diisoalkenylarene (DIAEA) polymers are highly valued for their low dielectric constant (Dk) and dissipation factor (Df), making them ideal for printed circuit boards (PCBs) and high-power LEDs[3]. To withstand high operating temperatures, these linear polymers require crosslinking. DEDVS is utilized because its vinyl groups reactively blend with the DIAEA polymer chains without introducing highly polar groups that would degrade the dielectric performance[3].

Step-by-Step Methodology
  • Resin Formulation : Reactively blend the DIAEA-based polymer with DEDVS (typically 0.1–10 wt% based on the total weight of the thermosetting composition)[3].

    • Scientific Rationale: Keeping the crosslinker concentration below 10 wt% ensures that the low dielectric properties of the bulk DIAEA polymer are preserved while providing sufficient sites for network formation.

  • Thermal Curing : Heat the composition gradually from ambient temperature up to 300°C.

    • Scientific Rationale: Thermal energy drives the crosslinking of the polymer chains via the vinyl groups of DEDVS. The gradual temperature ramp prevents the entrapment of volatile byproducts, ensuring a void-free cured resin[3].

In-Process Validation & QC (Self-Validating System)
  • Differential Scanning Calorimetry (DSC) : Measure the Glass Transition Temperature (Tg). A successful crosslinking reaction will result in a significantly elevated Tg compared to the pre-crosslinked polymer, confirming thermal stability[3].

  • UL Fire Retardance Testing : Measure the time taken by a sample to completely form char from the time sample ignition is started. Crosslinked polymers exhibit vastly superior fire retardancy compared to their uncrosslinked counterparts[3].

Quantitative Data Summary: Modulating Mechanical Properties

The mechanical properties of DEDVS-crosslinked hybrids can be precisely tuned by altering the Inorganic-to-Organic (I/O) ratio (e.g., the ratio of TEOS to the organic polymer). The table below summarizes the causal relationship between silica content and macroscopic material properties.

Hybrid Composition (Polymer:TEOS ratio)Ultimate Tensile Strength (MPa)Elongation at Break (%)Toughness (kPa)Young's Modulus (MPa)Material State
High Polymer / Low TEOS ~0.5> 80~100~0.5Rubber-like
Optimized Balance (e.g., PTHF·8TEOS) 1.75312193.0Tough Hybrid
Low Polymer / High TEOS > 2.0< 10< 50> 5.0Glass-like

Data Interpretation: As the TEOS content increases, the silica subnetwork becomes more crosslinked and condensed. This requires higher stress for deformation (increasing Strength and Young's Modulus) but reduces the material's ability to stretch (decreasing Elongation). DEDVS allows researchers to pinpoint the exact "Optimized Balance" for their specific application[1].

References

  • Resolving the Conflict between Strength and Toughness in Bioactive Silica–Polymer Hybrid Materials Source: ACS Nano (2022) URL:[Link]

  • Polymers based on diisoalkenylarenes and uses thereof (US11873369B2)
  • Silane, diethenyldiethoxy- (CID 105986) Source: PubChem URL:[Link]

  • Method for producing silica aerogel coating (US8029871B2)

Sources

Use of Diethoxydivinylsilane in silicone polymer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of Diethoxydivinylsilane (DEDVS) , a specialized organosilane monomer used to introduce high-density vinyl functionality into siloxane backbones and silica networks.

Part 1: Chemical Profile & Strategic Utility

This compound (CAS: 67892-60-8) is a bifunctional "Graft-Linking" agent. Unlike common silanes that possess a single polymerizable group (e.g., Vinyltriethoxysilane), DEDVS possesses two vinyl groups attached to the central silicon atom, alongside two hydrolyzable ethoxy groups.

Why use DEDVS?

  • "D-Unit" Architecture: Upon hydrolysis, the two ethoxy groups form a linear siloxane chain (

    
    ), classifying it as a "D" unit (Difunctional) in silicone nomenclature. This allows it to extend the polymer chain without terminating it (like "M" units) or causing immediate rigid 3D networking (like "T" or "Q" units).
    
  • Hyper-Crosslinking Potential: The two pendant vinyl groups provide double the crosslinking density per monomer unit compared to standard vinyl silanes. This is critical for creating high-modulus silicone rubbers , hard coatings , or dense grafting sites for core-shell impact modifiers.

Chemical Specifications
PropertySpecification
Chemical Name This compound (or Divinyldiethoxysilane)
CAS Number 67892-60-8
Formula

Molecular Weight 172.30 g/mol
Appearance Colorless, moisture-sensitive liquid
Functionality 2 Hydrolyzable (Ethoxy), 2 Polymerizable (Vinyl)

Part 2: Mechanism of Action

The utility of DEDVS relies on orthogonal reactivity. It can be processed in two distinct stages:

  • Stage 1 (Hydrolysis/Condensation): The ethoxy groups react with water/silanols to build the inorganic siloxane backbone. The vinyl groups remain inert under acidic/neutral sol-gel conditions.

  • Stage 2 (Radical/Hydrosilylation): The vinyl groups are activated later to crosslink the material or graft organic polymers (e.g., acrylates) onto the silicone backbone.

DEDVS_Mechanism DEDVS This compound (Si(OEt)2(Vi)2) Hydrolysis Hydrolysis (H2O / Acid Cat.) DEDVS->Hydrolysis - EtOH Siloxane Linear Polysiloxane (-O-Si(Vi)2-O-) Hydrolysis->Siloxane Condensation Crosslink Crosslinking (Pt Cat. or Radical) Siloxane->Crosslink + Si-H or + Monomer Network High-Density Network/Graft Crosslink->Network Curing

Caption: Orthogonal reaction pathway of DEDVS. Step 1 builds the chain; Step 2 locks the structure.

Part 3: Experimental Protocols

Protocol A: Synthesis of Vinyl-Functionalized Silicone Latex (Emulsion Polymerization)

Application: Core-shell impact modifiers where DEDVS acts as the "Graft Linker" to bond an acrylic shell to a silicone rubber core.

Materials:

  • Octamethylcyclotetrasiloxane (D4) - Main backbone monomer

  • This compound (DEDVS) - Graft-linking agent (0.5 - 5.0 wt%)

  • Dodecylbenzenesulfonic acid (DBSA) - Surfactant & Acid Catalyst

  • Deionized Water

Step-by-Step Procedure:

  • Pre-Emulsion Formation:

    • Mix 95g of D4 and 5g of DEDVS in a beaker.

    • Dissolve 1g of DBSA in 300g of Deionized Water.

    • Add the silane mixture to the water phase under high-shear stirring (Turrax or Homogenizer) at 5,000 RPM for 10 minutes.

    • Target: Stable white emulsion with droplet size < 300 nm.

  • Polymerization:

    • Transfer emulsion to a glass reactor equipped with a condenser, N2 inlet, and mechanical stirrer.

    • Heat to 85°C for 6 hours under mild stirring (200 RPM).

    • Mechanism:[1] DBSA catalyzes the ring-opening of D4 and the hydrolysis/condensation of DEDVS. The DEDVS inserts into the PDMS chain, leaving vinyl groups pendant.

  • Equilibration & Neutralization:

    • Cool to 25°C and hold for 12 hours. This allows the molecular weight distribution to equilibrate.

    • Neutralize the latex to pH 7.0 using Sodium Carbonate (

      
      ) solution.
      
  • Characterization:

    • Determine solid content (gravimetric).

    • Measure particle size (DLS).[2]

    • Validation: FTIR should show Si-CH=CH2 peaks at ~1600 cm⁻¹ and ~1408 cm⁻¹.

Protocol B: Sol-Gel Synthesis of High-Vinyl Silica Nanoparticles

Application: Reinforcing fillers for rubber or precursors for hybrid coatings.

Materials:

  • Tetraethylorthosilicate (TEOS) - Q-unit precursor

  • This compound (DEDVS) - D-unit modifier

  • Ethanol (Absolute)

  • Ammonium Hydroxide (28%

    
    )
    

Step-by-Step Procedure:

  • Sol Preparation:

    • In a round-bottom flask, mix Ethanol (100 mL) and Ammonium Hydroxide (3 mL).

    • Prepare a separate mixture of TEOS (10 mL) and DEDVS (1 mL). Note: Adjusting the TEOS:DEDVS ratio controls the vinyl density.

  • Co-Hydrolysis (Stöber Method):

    • Add the Silane mixture dropwise to the Ethanol/Ammonia solution under vigorous stirring.

    • The solution will turn opalescent as nanoparticles nucleate.

    • Stir at room temperature for 24 hours.

  • Purification:

    • Centrifuge the dispersion (10,000 RPM, 15 min).

    • Wash the pellet 3x with Ethanol to remove unreacted silanes.

    • Dry under vacuum at 40°C.

  • Result: Silica nanoparticles with surface-available vinyl groups, ready for dispersion into rubber matrices or reaction with hydride-functional siloxanes.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gelation during storage Moisture ingress hydrolyzing ethoxy groups.Store DEDVS under dry Nitrogen. Use molecular sieves in solvent.
Low Grafting Efficiency Vinyl groups buried inside the particle (Protocol B).Add DEDVS in the final stage of particle growth (shell) rather than co-mixing with TEOS.
Phase Separation Incompatibility between DEDVS and D4.Increase homogenization energy; ensure surfactant (DBSA) concentration is above CMC.
Incomplete Cure Catalyst poisoning (Pt).If using hydrosilylation downstream, ensure DEDVS is distilled to remove sulfur/amine impurities.

References

  • Preparation of Silicone-Acrylate Impact Modifiers.
  • Synthesis of Vinyl-based Silica Nanoparticles by Sol–Gel Method.

    • Source: Scientific Reports, 12, 15286 (2022).
    • Context: Protocol for vinyl-functionalization of silica (analogous chemistry using vinyl silanes).
    • URL:[Link]

  • This compound - Compound Summary.

    • Source: PubChem (N
    • Context: Chemical structure, CAS 67892-60-8, and physical identifiers.[3]

    • URL:[Link]

  • Copolymers of Diisoalkenylarene and Compositions Thereof.

Sources

Application Note: Standard Protocol for Hydrosilylation of Diethoxydivinylsilane (DEDVS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines the standard operating procedures (SOP) for the hydrosilylation of Diethoxydivinylsilane (DEDVS) . Due to its dual vinyl functionality and hydrolyzable ethoxy groups, DEDVS serves as a critical junction molecule in sol-gel processing and silicone elastomer crosslinking.

This protocol focuses on the platinum-catalyzed addition of hydrido-siloxanes to the vinyl groups of DEDVS. It addresses the challenges of regioselectivity, catalyst poisoning, and the prevention of uncontrolled polymerization (gelation).

Chemical Profile & Properties[1][2][3][4][5][6][7]

Target Molecule: this compound Structure:


CAS Number:  4650-42-2 (Common commercial CAS; verify specific lot) / 67892-60-8 (Isomer/Generic)[1]
PropertyValueCritical Note
Molecular Weight 172.30 g/mol Use for precise stoichiometric calculations.
Boiling Point ~175°CHigh boiler; difficult to remove if used in excess.
Density ~0.9 g/mLEssential for volumetric dispensing.
Flash Point 45°C (Est.)Flammable. Ground all equipment.
Hydrolytic Stability LowReleases Ethanol upon contact with moisture.
Reactivity BifunctionalContains two reactive vinyl sites.

Mechanistic Insight: The Chalk-Harrod Cycle

Understanding the mechanism is vital for troubleshooting "stalled" reactions. The reaction follows the Chalk-Harrod mechanism , catalyzed typically by Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex).

Key Mechanistic Steps:
  • Induction: The active Pt(0) species coordinates with the vinyl group of DEDVS.

  • Oxidative Addition: The Si-H bond of the crosslinker adds to the Pt center.

  • Migratory Insertion: The hydride transfers to the alkene, forming a new Si-C bond (determining regioselectivity).

  • Reductive Elimination: The product is released, regenerating the catalyst.

ChalkHarrod Start Pt(0) Catalyst (Karstedt's) Coordination Olefin Coordination (Pt-Vinyl Complex) Start->Coordination + DEDVS (Vinyl) OxAdd Oxidative Addition (H-Si-Pt-Vinyl) Coordination->OxAdd + Hydrosilane (Si-H) Insertion Migratory Insertion (Formation of Pt-C) OxAdd->Insertion Rate Determining Step RedElim Reductive Elimination (Product Release) Insertion->RedElim Irreversible RedElim->Start Regeneration RedElim->Start

Figure 1: The catalytic cycle for platinum-mediated hydrosilylation.[2] Note that the 'Insertion' step dictates the anti-Markovnikov (linear) vs. Markovnikov (branched) selectivity.

Experimental Protocol

A. Materials & Equipment[2][4][9][10][11]
  • Reagent A: this compound (DEDVS), >95% purity. Must be dry.

  • Reagent B: Hydrido-functional silane/siloxane (e.g., Pentamethyldisiloxane for model studies, or HMS-301 for crosslinking).

  • Catalyst: Karstedt’s Catalyst (2% Pt in xylene). Dilute to 0.1% before use for better control.

  • Solvent: Anhydrous Toluene (optional, improves thermal control).

  • Inhibitor: 1-Ethynyl-1-cyclohexanol (ETCH) - Optional, for delaying cure in bulk systems.

B. Stoichiometry Guidelines (The "Causality" Factor)
  • For Crosslinking: Use a 1.1 : 1 ratio of Si-H to Vinyl. The slight excess of Si-H accounts for steric inaccessibility and side reactions.

  • For Mono-functionalization: Use a 5 : 1 excess of DEDVS to Si-H. This statistical excess prevents the reaction of the second vinyl group, allowing isolation of the mono-adduct.

C. Step-by-Step Procedure (Model Reaction)

Step 1: System Preparation

  • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, temperature probe, and addition funnel.

  • Flush the system with dry Nitrogen (N2) for 15 minutes. Moisture will hydrolyze the ethoxy groups, creating gels.

Step 2: Charge & Catalyst Activation

  • Add This compound (10.0 g, 58 mmol) and Toluene (10 mL) to the flask.

  • Add Karstedt’s Catalyst (approx. 10-20 ppm Pt relative to total weight).

    • Note: The solution may turn slightly yellow.

  • Heat the mixture to 60°C .

    • Why? Heating is required to overcome the activation energy and prevent an "induction period" followed by a runaway exotherm.

Step 3: Controlled Addition

  • Load the Hydrido-silane into the addition funnel.

  • Add the silane dropwise over 30-60 minutes.

  • Monitor Temperature: The reaction is exothermic. If temp spikes >5°C, stop addition and cool.

Step 4: Post-Reaction & Quench

  • Once addition is complete, stir at 60°C for an additional 2-4 hours.

  • Validation Check: Take an aliquot for FTIR. Look for the disappearance of the Si-H peak (~2160 cm⁻¹).

  • If Si-H persists, add 5 ppm more catalyst and stir for 1 hour.

  • Cool to room temperature.

  • Add activated charcoal (to adsorb Pt) and filter through Celite. This prevents the product from darkening or reacting further during storage.

Workflow Setup Inert Gas Setup (Dry N2) Charge Charge DEDVS + Catalyst Setup->Charge Heat Heat to 60°C Charge->Heat Add Dropwise Addition of Si-H Heat->Add Monitor Monitor Exotherm (< 5°C Spike) Add->Monitor Check FTIR Check (Si-H Loss) Monitor->Check Check->Heat Incomplete Workup Filter & Strip Check->Workup Pass

Figure 2: Experimental workflow for the controlled hydrosilylation of DEDVS.

Validation & Troubleshooting

Analytical Markers
MethodSignal to WatchInterpretation
FTIR 2100–2200 cm⁻¹ (Si-H)Should disappear (or reduce to <5%).
1H NMR 5.7–6.2 ppm (Vinyl multiplet)Integration should decrease by 50% (mono) or 100% (dual).
1H NMR ~0.5 ppm (Si-CH2)New triplet signals indicate successful alpha/beta addition.
Troubleshooting Matrix
  • Problem: Reaction turns black/colloidal.

    • Cause: Catalyst decomposition due to overheating or "starvation" (lack of olefin).

    • Fix: Ensure DEDVS is present before adding catalyst. Keep temp <100°C.

  • Problem: No reaction (Induction period > 1 hr).

    • Cause: Catalyst poisoning (N, S, P amines present) or high inhibitor load.

    • Fix: Distill DEDVS to remove amine stabilizers. Increase temp to 80°C to "kick" the catalyst.

  • Problem: Gelation (Solid mass formed).

    • Cause: Moisture ingress hydrolyzed ethoxy groups, or uncontrolled crosslinking.

    • Fix: Use strictly anhydrous solvents. Check stoichiometry.

Safety & Handling (MSDS Highlights)

  • Flammability: DEDVS and Toluene are highly flammable. Use a blast shield if working >100g scale.

  • Hydrolysis: Contact with eyes/mucosa generates Ethanol and Silicic Acid , causing severe irritation.

  • Waste: Dispose of Pt-containing waste in heavy metal recovery containers. Do not pour silanes down the drain (clogging hazard).

References

  • Gelest, Inc. Reactive Silicones: Forging New Polymer Links.[3] (Brochure). Gelest Technical Library. Link

  • Lewis, L. N. Chemical Catalysis by Colloids and Clusters. (Review of Karstedt Mechanism). Journal of the American Chemical Society. Link

  • Marciniec, B. Hydrosilylation: A Comprehensive Review on Recent Advances. Springer. (General Text). Link

  • PubChem. Compound Summary: this compound.[1][4] National Library of Medicine. Link

Sources

Surface Modification with Diethoxydivinylsilane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Diethoxydivinylsilane (DEDVS) for surface modification. This guide delves into the fundamental principles, detailed experimental protocols, and key applications of DEDVS, offering a blend of theoretical knowledge and practical, field-proven insights.

Introduction to this compound in Surface Engineering

This compound (DEDVS) is a versatile organosilane coupling agent that has garnered significant interest in materials science and biomedical engineering. Its unique molecular structure, featuring two hydrolyzable ethoxy groups and two reactive vinyl groups, allows for the covalent modification of a wide array of substrates. This dual functionality enables DEDVS to act as a molecular bridge, connecting inorganic surfaces to organic polymers or other functional molecules.

The primary applications of DEDVS-based surface modifications include:

  • Creation of Hydrophobic and Oleophobic Surfaces: The vinyl groups can be polymerized to form a low-surface-energy coating, rendering materials water- and oil-repellent.

  • Biomaterial Functionalization: DEDVS can be used to create biocompatible coatings that can improve cell adhesion, proliferation, and tissue integration for medical implants and cell culture substrates.[1][2]

  • Microfluidic Device Fabrication: Modification of materials like polydimethylsiloxane (PDMS) with DEDVS can alter surface properties to control fluid flow and prevent the non-specific adsorption of molecules.[3][4]

  • Drug Delivery Systems: The vinyl groups can serve as anchor points for the covalent attachment of therapeutic agents, enabling the development of controlled-release coatings and functionalized nanoparticles.[5][6]

This guide will provide detailed protocols for these applications, underpinned by an understanding of the fundamental reaction mechanisms.

Core Principles: The Chemistry of this compound Modification

The efficacy of DEDVS as a surface modifying agent lies in a two-step reaction mechanism: hydrolysis and condensation. This process, often referred to as silanization, forms a durable, covalent bond with the substrate.

Hydrolysis of Ethoxy Groups

In the presence of water, the ethoxy groups (-OCH₂CH₃) of DEDVS undergo hydrolysis to form silanol groups (-Si-OH). This reaction is typically catalyzed by an acid or a base.[7][8] The pH of the reaction medium significantly influences the rate of hydrolysis.[9][10]

Reaction: (CH₂=CH)₂Si(OCH₂CH₃)₂ + 2H₂O ⇌ (CH₂=CH)₂Si(OH)₂ + 2CH₃CH₂OH

The hydrolysis can be performed in a controlled manner to generate reactive silanol intermediates in solution. The water-to-silane ratio is a critical parameter, with a molar ratio of at least 2 being theoretically required for complete hydrolysis of a di-functional silane like DEDVS.[11]

Condensation and Covalent Bond Formation

The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

  • Intermolecular Condensation: Two silanol groups from different DEDVS molecules can react to form a siloxane bond (Si-O-Si), leading to the formation of oligomers or a cross-linked polymer network.

  • Surface Condensation: The silanol groups of DEDVS can react with hydroxyl groups (-OH) present on the surface of many substrates (e.g., glass, silicon, metal oxides) to form stable, covalent Si-O-Substrate bonds.[12]

This surface condensation is the key to achieving a durable and stable surface modification. The general mechanism is depicted below:

G cluster_0 Hydrolysis cluster_1 Condensation DEDVS This compound (CH₂=CH)₂Si(OCH₂CH₃)₂ Silanol Divinyldisilanol (CH₂=CH)₂Si(OH)₂ DEDVS->Silanol + 2H₂O (Acid/Base Catalyst) Substrate Substrate with -OH groups ModifiedSurface Modified Surface (Substrate-O-Si(CH=CH₂)₂) Substrate->ModifiedSurface - H₂O caption Silanization Mechanism

Caption: General mechanism of surface modification using this compound.

Application Notes and Protocols

This section provides detailed, step-by-step protocols for common applications of DEDVS. It is crucial to note that these protocols may require optimization based on the specific substrate, equipment, and desired outcome.

Protocol 1: Solution-Phase Deposition for Creating Hydrophobic Surfaces

This protocol describes the modification of glass or silicon substrates to create a hydrophobic surface.

3.1.1. Materials

  • This compound (DEDVS)

  • Anhydrous Ethanol or Toluene

  • Deionized (DI) Water

  • Acetic Acid or Hydrochloric Acid (for acidic hydrolysis)

  • Ammonium Hydroxide (for basic hydrolysis)

  • Glass slides or Silicon wafers

  • Beakers and slide holders

  • Sonicator

  • Oven

  • Nitrogen gas source

3.1.2. Experimental Workflow

G A 1. Substrate Cleaning B 2. Surface Hydroxylation (Piranha or Plasma) A->B C 3. Silane Solution Preparation B->C D 4. Hydrolysis of DEDVS C->D E 5. Substrate Immersion D->E F 6. Rinsing E->F G 7. Curing F->G H 8. Characterization G->H caption Solution-Phase Deposition Workflow

Caption: Workflow for creating hydrophobic surfaces using solution-phase deposition.

3.1.3. Step-by-Step Procedure

  • Substrate Cleaning:

    • Thoroughly clean the glass slides or silicon wafers by sonicating in acetone, followed by isopropanol, and finally DI water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

  • Surface Hydroxylation (Activation):

    • To ensure a high density of surface hydroxyl groups, treat the cleaned substrates with an oxygen plasma cleaner for 2-5 minutes or immerse them in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes.

    • CAUTION: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the activated substrates extensively with DI water and dry with nitrogen gas.

  • Silane Solution Preparation:

    • Prepare a 1-5% (v/v) solution of DEDVS in anhydrous ethanol or toluene. The choice of solvent can influence the resulting film quality.

  • Hydrolysis of DEDVS:

    • For controlled hydrolysis, a two-step aqueous protocol can be adapted.[13][14] Add a catalytic amount of dilute acid (e.g., HCl to reach a pH of 4-5) to an aqueous suspension of DEDVS and stir for 30-60 minutes to facilitate the formation of water-soluble silanols.

  • Substrate Immersion:

    • Immerse the activated substrates in the hydrolyzed DEDVS solution.

    • To induce condensation, add a catalytic amount of dilute base (e.g., NaOH) to the solution.[13]

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Rinsing:

    • Remove the substrates from the silanization solution and rinse thoroughly with the solvent used (ethanol or toluene) to remove any unreacted silane.

    • Follow with a final rinse with DI water.

  • Curing:

    • Dry the coated substrates with a stream of nitrogen.

    • Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote further cross-linking of the silane layer and remove residual water.

  • Characterization:

    • The success of the hydrophobic coating can be verified by measuring the water contact angle. A significant increase in the contact angle compared to the untreated substrate indicates successful modification.

3.1.4. Expected Results

SurfaceTypical Water Contact Angle (°)Reference
Untreated Glass/Silicon10 - 30[15]
DEDVS Modified Surface90 - 110[16][17][18]
Protocol 2: Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD is a solvent-free method for depositing thin, highly cross-linked, and uniform films of polymerized DEDVS.

3.2.1. Materials and Equipment

  • This compound (DEDVS)

  • PECVD system with a radio frequency (RF) power source

  • Substrates (e.g., silicon wafers, glass slides, polymer films)

  • Argon (Ar) or other carrier gas

  • Vacuum pump

3.2.2. Experimental Workflow

G A 1. Substrate Loading B 2. Chamber Evacuation A->B C 3. Plasma Pre-treatment B->C D 4. DEDVS Vapor Introduction C->D E 5. Plasma Polymerization D->E F 6. Chamber Purging E->F G 7. Sample Removal & Characterization F->G caption PECVD Workflow for DEDVS Coating

Sources

Application Note: Quantitative Characterization of Diethoxydivinylsilane (DEDVS) Reaction Kinetics by Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethoxydivinylsilane (DEDVS) is a critical bifunctional organosilane used as a crosslinker in sol-gel synthesis and a coupling agent in polymer chemistry. Its dual functionality—hydrolyzable ethoxy groups and polymerizable vinyl groups—requires precise analytical monitoring to optimize material properties.

This guide provides a validated protocol for characterizing DEDVS reaction pathways using


 and 

NMR spectroscopy. Unlike standard organic characterization, silicon-based analysis requires specific acquisition parameters to account for long relaxation times (

) and the negative gyromagnetic ratio of the

nucleus.

Theoretical Basis & Chemical Signatures[1][2][3]

The DEDVS Molecule

DEDVS possesses two distinct reactive centers:

  • Ethoxy Groups (

    
    ):  Undergo hydrolysis to form silanols (
    
    
    
    ), followed by condensation to form siloxane bonds (
    
    
    ).
  • Vinyl Groups (

    
    ):  Undergo radical polymerization or hydrosilylation.
    
NMR Observables

To fully characterize the reaction, we track three specific changes:

NucleusTarget MoietySpectral Signature (approx.[1][2][3][4][5][6] ppm)Reaction Indicator

Ethoxy (

)
Quartet

3.8
Hydrolysis: Intensity decreases; free Ethanol quartet appears at

3.6.

Vinyl (

)
Multiplet

5.7 – 6.2
Polymerization: Signal broadening and intensity loss.

Silicon Center (

)

-5 to -35
Condensation: Upfield shift as monomer (

) converts to dimer (

) and cyclic/linear polymer (

).

Experimental Protocols

Protocol A: Sample Preparation for Quantitative NMR

Rationale:


 has a low natural abundance (4.7%) and very long spin-lattice relaxation times (

). Standard proton decoupling can null the signal due to a negative Nuclear Overhauser Effect (NOE).[2] This protocol ensures quantitative accuracy.

Reagents:

  • DEDVS (Analyte)

  • Deuterated Solvent:

    
     or Acetone-
    
    
    
    (Avoid alcohols to prevent transesterification).
  • Relaxation Agent: Chromium(III) acetylacetonate,

    
    .
    

Step-by-Step:

  • Stock Solution: Prepare a 0.1 M solution of

    
     in the deuterated solvent.
    
    • Note: The paramagnetic

      
       reduces the 
      
      
      
      of silicon from minutes to seconds, allowing practical scan times.
  • Sample Mixing: Dissolve 50-100 mg of reaction mixture in 0.6 mL of the stock solvent containing

    
    .
    
  • Tube Selection: Use PTFE (Teflon) liners or Quartz tubes if analyzing low concentrations (<10 mM) to eliminate the broad glass background signal (-110 ppm). For standard DEDVS concentrations, high-quality Borosilicate glass is acceptable as DEDVS resonances (-5 to -35 ppm) are far from the glass hump.

Protocol B: Acquisition Parameters

Instrument: 400 MHz (or higher) NMR Spectrometer with a Broadband Observe (BBO) probe.


 Parameter Set: 
  • Pulse Sequence: zgig (Inverse Gated Decoupling).

    • Mechanism:[1][7][8] Decoupler is OFF during the relaxation delay (d1) to suppress NOE (ensuring quantitative integration) and ON during acquisition (aq) to remove Si-H coupling.

  • Pulse Angle:

    
     to 
    
    
    
    .
  • Relaxation Delay (d1): 5 – 10 seconds (with

    
    ).
    
    • Without agent: d1 would need to be > 300s.

  • Scans (NS): 256 – 1024 (depending on concentration).

  • Spectral Width: 200 ppm (centered at -50 ppm).

Data Analysis & Interpretation

Monitoring Hydrolysis (Sol-Gel Transition)

As DEDVS hydrolyzes, the silicon environment changes from a monomer to a condensed network. In


 NMR, we use "D" notation (Difunctional).

Chemical Shift Trends:

SpeciesNotationStructureChemical Shift (

ppm)
Monomer


-4 to -8
End Group


-12 to -16
Linear/Cyclic


-20 to -25

Note: "Vi" denotes the Vinyl group. Shifts are relative to TMS.

Calculating Degree of Condensation (DOC)

To quantify the extent of the reaction, integrate the distinct regions (


) and apply the following equation for difunctional silanes:


Where


 is the integrated area of the respective peak.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing DEDVS based on the reaction stage.

DEDVS_Workflow Start DEDVS Reaction Sample CheckType Target Analysis? Start->CheckType PathHydro Hydrolysis/Condensation (Sol-Gel) CheckType->PathHydro Si-O-Si Network PathVinyl Polymerization (C=C Consumption) CheckType->PathVinyl Radical Cure PrepSi Add Cr(acac)3 Relaxation Agent (Required for Quantitation) PathHydro->PrepSi PrepH Dissolve in CDCl3 (No Agent Needed) PathVinyl->PrepH AcqSi Acquire 29Si NMR Pulse: Inverse Gated (zgig) Delay: >5s PrepSi->AcqSi ProcessSi Integrate D0, D1, D2 Regions AcqSi->ProcessSi CalcDOC Calculate Degree of Condensation (DOC) ProcessSi->CalcDOC AcqH Acquire 1H NMR Standard 1-Pulse PrepH->AcqH ProcessH Integrate Vinyl (5.8-6.2 ppm) Normalize to Internal Std AcqH->ProcessH CalcConv Calculate % Conversion ProcessH->CalcConv

Caption: Analytical workflow for separating Sol-Gel condensation (Blue path) from Vinyl polymerization (Red path).

Reaction Pathway & Spectral Evolution[12]

Understanding the chemical species is vital for peak assignment. The diagram below maps the chemical evolution of DEDVS.

Reaction_Pathway cluster_byproducts By-products (1H NMR) Monomer DEDVS Monomer (D0) Si(Vi)2(OEt)2 Shift: -6 ppm Hydrolysis Hydrolysis (-EtOH) Monomer->Hydrolysis Silanol Silanol Intermediate Si(Vi)2(OH)(OEt) Hydrolysis->Silanol EtOH Ethanol (Triplet 1.2 ppm) Hydrolysis->EtOH Dimer Dimer (D1) Vi2(OEt)Si-O-Si(OEt)Vi2 Shift: -13 ppm Silanol->Dimer Condensation Polymer Linear/Cyclic (D2) -O-Si(Vi)2-O- Shift: -22 ppm Dimer->Polymer Further Condensation

Caption: Evolution of Silicon species from Monomer (D0) to Polymer (D2) with associated chemical shifts.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Broad Hump at -110 ppm Glass background (SiO2)Use background subtraction or switch to PTFE/Quartz tubes.
Negative Peaks NOE effectEnsure Inverse Gated Decoupling (zgig) is used, not standard decoupling.
Low S/N Ratio Long

saturation
Increase Relaxation Delay (d1) or increase

concentration.
Phase Distortion Acoustic RingingSet DE (Pre-scan delay) > 20 µs; use backward linear prediction processing.

References

  • Mägi, M., et al. (1984). "29Si Chemical Shifts of Silicates and Organosilicon Compounds." Journal of Physical Chemistry. Link

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Standard text for hydrolysis kinetics).
  • Rankin, S. E., et al. (1999). "NMR Investigation of the Hydrolysis and Condensation of Diethoxydimethylsilane." Journal of Polymer Science Part A. Link

  • Provatas, A., et al. (1998). "29Si NMR Chemical Shifts of Vinyl-Functionalized Silanes." Macromolecules. Link

  • Pestana, R. C., et al. (2020). "Optimization of 29Si NMR Acquisition Parameters for Quantitative Analysis of Siloxanes." Magnetic Resonance in Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Diethoxydivinylsilane (DEDVS) Polymerization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The DEDVS Paradox

Diethoxydivinylsilane (DEDVS) is a deceptively simple monomer. With two vinyl groups for radical polymerization and two ethoxy groups for sol-gel condensation, it theoretically offers a perfect bridge between organic hydrogels and inorganic networks.

The Reality: Users frequently report "mushy" gels, phase separation, or complete failure to cure.

This guide addresses the root cause: DEDVS possesses orthogonal reactivities that often compete or inhibit one another. The vinyl groups are electronically stabilized and sterically hindered, making them sluggish in radical polymerization, while the ethoxy groups require precise pH control to avoid premature precipitation.

Module 1: The Radical Polymerization Challenge

Q: Why won't my DEDVS homopolymerize using AIBN/BPO?

A: Electronic Stabilization and Steric Hindrance.

Unlike acrylates, vinyl silanes exhibit extremely low reactivity in free-radical homopolymerization.

  • 
     Interaction:  The silicon atom has empty d-orbitals that overlap with the 
    
    
    
    -system of the vinyl group. This stabilizes the radical intermediate, effectively "killing" the propagation step. The radical is too stable to react with another neutral monomer.
  • Reactivity Ratios (

    
    ):  In copolymerizations (e.g., with Styrene or MMA), the reactivity ratio of vinyl silanes approaches zero (
    
    
    
    ). This means a vinyl silane radical prefers to react with any other monomer rather than itself.

The Fix:

  • Strategy A (Copolymerization): You must copolymerize DEDVS with an electron-deficient monomer (like maleic anhydride) or a highly reactive monomer (like acrylates) to drive the reaction.

  • Strategy B (Thiol-Ene "Click" Chemistry): This is the gold standard for DEDVS. Instead of chain-growth polymerization, use a step-growth mechanism with a dithiol linker. The thiyl radical is highly reactive toward the electron-rich vinyl silane, bypassing the stabilization issue.

Q: I am using a photoinitiator, but the surface remains tacky. Why?

A: Oxygen Inhibition. Vinyl silane polymerization is slow. This low rate allows atmospheric oxygen to diffuse into the resin and quench the radicals before they can propagate, forming stable peroxyl radicals.

The Fix:

  • Inert Atmosphere: Purge with Argon (heavier than air) for 15 minutes prior to curing.

  • Increase Intensity: Use a higher intensity UV source to generate a "radical burst" that consumes oxygen faster than it can diffuse in.

Module 2: The Sol-Gel Trap (Ethoxy Groups)

Q: My reaction mixture turns cloudy/white immediately. Is this a polymer?

A: No, it is likely uncontrolled precipitation (Phase Separation). DEDVS is hydrophobic. If you add water for hydrolysis without a co-solvent (like ethanol) or at the wrong pH, the hydrolyzed silanols (


) will hydrogen-bond with each other rather than the solvent, leading to macro-phase separation (precipitation) rather than a gel network.
Q: The gel formed, but it degrades/liquefies over time. Why?

A: Incomplete Condensation (Reversibility). Sol-gel chemistry is an equilibrium process.




If the byproduct (ethanol/water) is trapped inside the gel, the reaction can reverse (hydrolysis of the siloxane bond), breaking the network.

The Fix (The Two-Step Acid/Base Method):

  • Step 1 (Acid, pH 3-4): Promotes fast hydrolysis but slow condensation. This creates linear oligomers and ensures all ethoxy groups are converted to silanols.

  • Step 2 (Base, pH > 7): Promotes fast condensation. Once hydrolysis is done, shift the pH to lock the network in place.

Module 3: Advanced Troubleshooting (Cyclization)

Q: I calculated the stoichiometry for a high crosslink density, but the material is soft. Where did the crosslinks go?

A: Intramolecular Cyclization. DEDVS is a "divinyl" monomer. In dilute solutions, the growing polymer chain end is more likely to bite back on its own pendant vinyl group (forming a loop) than to find a vinyl group on a different chain (forming a crosslink). These loops are elastically ineffective.

The Fix:

  • Increase Monomer Concentration: High concentration favors intermolecular reaction (crosslinking) over intramolecular reaction (cyclization).

  • Change Solvent Quality: Use a "good" solvent that expands the polymer coil, making the pendant vinyl groups less accessible to the active center on the same chain.

Master Protocol: Thiol-Ene Crosslinked DEDVS Hybrid Hydrogel

This protocol maximizes conversion by utilizing the Thiol-Ene mechanism for the organic phase and acid-catalyzed hydrolysis for the inorganic phase.

Reagents:

  • DEDVS (Monomer A)

  • PEG-Dithiol (Linker B, MW 1000)

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)

  • Solvent: Ethanol/Water (80:20 v/v)

  • Catalyst: 0.1M HCl

Step-by-Step Workflow:

  • Hydrolysis Pre-step (The "Sol"):

    • Mix DEDVS in Ethanol/Water.

    • Add HCl to adjust pH to ~4.

    • Stir at Room Temp for 4 hours. Why? This converts

      
       to 
      
      
      
      without gelling.
  • Organic Formulation:

    • Add PEG-Dithiol to the hydrolyzed DEDVS solution.

    • Crucial Stoichiometry: Calculate Molar Ratio of Vinyl:Thiol = 1:1.

    • Add LAP (0.5 wt% relative to monomer).

  • Curing (The "Gel"):

    • Degas the solution (Argon bubbler, 5 mins).

    • Inject into mold.

    • Expose to UV (365nm, 10 mW/cm²) for 5 minutes.

    • Result: The thiol-ene reaction crosslinks the organic chains immediately.

  • Post-Cure Aging (Inorganic Condensation):

    • Soak the hydrogel in a pH 8 buffer (PBS) for 24 hours.

    • Why? The pH increase catalyzes the condensation of the Si-OH groups formed in Step 1, reinforcing the network.

Troubleshooting Matrix

SymptomProbable CauseVerificationCorrective Action
Liquid after UV Oxygen InhibitionSurface is tacky; bulk is liquid.Cure under Argon or cover with glass slide.
White Precipitate Phase SeparationMixture turns opaque immediately upon water addition.Increase Ethanol ratio; add surfactant.
Low Modulus (Soft) CyclizationHigh soluble fraction in extraction test.Increase monomer concentration >30 wt%.
Cracking upon drying Capillary StressGel fractures during solvent evaporation.Use Supercritical Drying (Aerogel) or add surfactant (DCCA).
Yellowing Amine ContaminationOccurs if using amine catalysts with certain photoinitiators.Switch to non-amine base (e.g., NaOH) for pH adjustment.

Visualizing the Pathways

The following diagram illustrates the competing pathways and the "Sweet Spot" for successful polymerization.

DEDVS_Pathways cluster_Organic Organic Pathway (Vinyl) cluster_Inorganic Inorganic Pathway (Ethoxy) DEDVS DEDVS Monomer (Vinyl + Ethoxy) RadicalInit Radical Initiation (AIBN/UV) DEDVS->RadicalInit Hydrolysis Hydrolysis (Si-OEt -> Si-OH) DEDVS->Hydrolysis Homopoly Homopolymerization RadicalInit->Homopoly Slow (Stabilized Radical) ThiolEne Thiol-Ene (Step Growth) RadicalInit->ThiolEne Fast (Click Chem) HybridNetwork SUCCESS: Hybrid Network ThiolEne->HybridNetwork Crosslinking Condensation Condensation (Si-O-Si Network) Hydrolysis->Condensation Controlled pH Precipitation Precipitation (Phase Separation) Hydrolysis->Precipitation Low Solvent/High pH Condensation->HybridNetwork Reinforcement

Caption: Figure 1. Dual reactivity pathways of DEDVS. Successful synthesis requires bypassing the slow homopolymerization (Red) via Thiol-Ene chemistry (Green) and balancing Sol-Gel pH.

References

  • Monomer Reactivity Ratios

    • Title: Emulsion Copolymerization of Vinyl Acetate and Vinyl Silanes: Kinetics and Development of Microstructure.
    • Source: Polymer Chemistry (RSC).
    • )
    • URL:[Link]

  • Sol-Gel Kinetics

    • Title: Hydrolysis and Condensation of Silicates: Effects on Structure.[1]

    • Source: Journal of Non-Crystalline Solids (C.J. Brinker).
    • Significance: The authoritative source on pH effects (Acid=Linear, Base=Branched) in sol-gel processing.
    • URL:[Link]

  • Thiol-Ene Chemistry

    • Title: Thiol-Ene Click Chemistry.[2][3]

    • Source: Angewandte Chemie Intern
    • Significance: Validates the step-growth mechanism as a solution to oxygen inhibition and low vinyl reactivity.
    • URL:[Link]

  • Cyclization in Divinyl Systems

    • Title: Critical Gelation and Cyclization in Free Radical Crosslinking Polymeriz
    • Source: Macromolecules.
    • Significance: Explains the "soft gel" phenomenon due to intramolecular loop form
    • URL:[Link]

Sources

Technical Support Center: Diethoxydivinylsilane (DEDVS) Reactivity & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Product: Diethoxydivinylsilane (DEDVS) CAS: 2602-05-3 Application Focus: Nucleophilic Interactions & Side Reaction Management Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Dual-Reactivity Paradox

This compound (DEDVS) is a bifunctional organosilane acting as a bridge between inorganic substrates and organic matrices. Its utility stems from its two distinct reactive centers:

  • The Silane Head (

    
    ):  Susceptible to hydrolysis and nucleophilic substitution at the silicon atom.
    
  • The Vinyl Tail (

    
    ):  Susceptible to radical addition and specific metal-catalyzed couplings.
    

Critical Insight: A common error in experimental design is treating the vinyl group on silicon as an activated Michael acceptor (like an acrylate). It is not. Nucleophiles (amines, thiols) will rarely attack the vinyl group without radical initiation or transition metal catalysis. Instead, they often attack the silicon center or catalyze the hydrolysis of the ethoxy groups, leading to unexpected side products.

Module 1: Nucleophilic Attack at the Silicon Center (The "Invisible" Exchange)

Issue: Unexplained NMR Shifts or Change in Hydrolysis Kinetics

User Scenario: "I dissolved DEDVS in methanol for a reaction, but the product shows methoxy peaks instead of ethoxy, and the hydrolysis rate changed."

Technical Diagnosis: Transesterification (Solvolysis)

Nucleophiles, particularly alcohols (


), readily attack the silicon atom, displacing the ethoxy leaving group. This is often acid- or base-catalyzed.[1]

Reaction:



Troubleshooting Guide:

SymptomProbable CauseCorrective Action
New Alkoxy Peaks (

H NMR)
Solvent exchange (Transesterification).Use the alcohol matching the leaving group (Ethanol for DEDVS) or accept the mixed species.
Faster Hydrolysis Exchange with Methoxy groups (Methoxy hydrolyzes ~6-10x faster than Ethoxy).If using MeOH, reduce water concentration or lower temperature to control gelation.
Slower Hydrolysis Exchange with bulky alcohols (IPA, t-Butanol).Switch solvent to Ethanol or Acetonitrile.
Experimental Validation Protocol (NMR)
  • Prepare Sample: Dissolve 50 µL DEDVS in 600 µL deuterated solvent (e.g.,

    
    ).
    
  • Time 0: Acquire

    
    H NMR immediately. Look for Ethoxy triplet (~1.2 ppm) and quartet (~3.8 ppm).
    
  • Time 1h: Re-acquire.

  • Analysis: Appearance of Ethanol peaks (free EtOH) and disappearance of Si-bound Ethoxy signals confirms transesterification.

Module 2: The Hydrolysis & Condensation Trap

Issue: Premature Gelation or Phase Separation

User Scenario: "I added water to hydrolyze the silane, but the solution turned cloudy or formed a gel before I could react the vinyl groups."

Technical Diagnosis: Competitive Condensation

Nucleophiles (specifically


 or 

) attack the silicon to form silanols (

). However, these silanols are potent nucleophiles themselves and will attack other silanes to form siloxane bonds (

), leading to irreversible polymerization.

The Pathway:

  • Hydrolysis:

    
    
    
  • Condensation:

    
    
    

Visualization of Competitive Pathways:

HydrolysisPathways DEDVS DEDVS (Precursor) Silanol Silanol Intermediate (Si-OH) DEDVS->Silanol + H2O (Hydrolysis) PhaseSep Phase Separation (Cloudy) DEDVS->PhaseSep Excess H2O (Hydrophobic Effect) Oligomer Siloxane Oligomer (Sol) Silanol->Oligomer Condensation (pH > 7 or pH < 3) Silanol->PhaseSep High Conc. Gel Crosslinked Network (Gel) Oligomer->Gel Uncontrolled Aging

Caption: Figure 1.[2][3] Competitive pathways between hydrolysis (activation) and condensation (gelation). Control is achieved via pH and water stoichiometry.

FAQ: How do I stop the gelation?

  • Answer: You cannot stop it, only slow it down.

    • Acidic pH (3.0 - 4.5): Promotes hydrolysis but retards condensation (Metastable region).

    • Neutral pH (6.5 - 7.5): Slow hydrolysis, but rapid condensation once silanols form. Avoid.

    • Basic pH (> 8.0): Rapid hydrolysis and rapid condensation. Causes precipitation.

Module 3: Reactivity of the Vinyl Group (Nucleophiles vs. Radicals)

Issue: Zero Yield with Amines or Thiols

User Scenario: "I mixed DEDVS with a primary amine/thiol hoping for a Michael addition, but recovered starting material."

Technical Diagnosis: Inertness of Vinylsilanes

Unlike electron-deficient alkenes (e.g., acrylates, maleimides), the vinyl group on silicon is electron-rich due to


 hyperconjugation (the 

-silicon effect). It repels nucleophiles.
  • Amines: Will NOT react with DEDVS via addition without transition metal catalysis (e.g., Hydroamination).

  • Thiols: Will NOT react without a radical initiator (Photoinitiator or Thermal).

Side Reaction: Thiol Oxidation (Disulfide Formation)

If you attempt a Thiol-Ene reaction in the presence of oxygen without sufficient radical flux, the thiyl radicals will couple with each other rather than the vinylsilane.

Reaction:



Troubleshooting Decision Tree:

Troubleshooting Start Problem: Low Conversion of Vinyl Group Nucleophile Which Nucleophile? Start->Nucleophile Amine Amine (R-NH2) Nucleophile->Amine Thiol Thiol (R-SH) Nucleophile->Thiol AmineCheck Is Catalyst Present? Amine->AmineCheck ThiolCheck Is Radical Initiator Present? Thiol->ThiolCheck AmineSol Solution: Use Cu/Pd Catalyst (Hydroamination) AmineCheck->AmineSol Yes AmineFail Cause: Vinylsilanes are not Michael Acceptors AmineCheck->AmineFail No ThiolSol Solution: Degas solvent, Increase Initiator ThiolCheck->ThiolSol Yes ThiolFail Cause: Disulfide Formation (Check NMR for S-S) ThiolCheck->ThiolFail No (or Oxygen present)

Caption: Figure 2. Diagnostic logic for failed nucleophilic additions to DEDVS vinyl groups.

Summary of Reactivity & Side Reactions

Reactive SiteIntended ReactionReagentPotential Side ReactionDetection Method
Si-OEt Hydrolysis (

)

Condensation to Siloxane (

)

Si NMR (-45 to -60 ppm)
Si-OEt None (Solvent)Alcohol (

)
Transesterification (

)

H NMR (Alkoxy shift)
Si-Vinyl Thiol-Ene ClickThiol + RadicalDisulfide formation (

)
LC-MS or Ellman's Test
Si-Vinyl NoneAmineAmine-catalyzed Hydrolysis of

Viscosity increase / Gelation
Si-Vinyl PolymerizationRadical SourceHomopolymerization (Crosslinking)GPC (MW increase)

References

  • Arkles, B. (2024). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[4] Link

  • Hoyle, C. E., & Bowman, C. N. (2010).[2][5] Thiol–Ene Click Chemistry.[4][5][6][7] Angewandte Chemie International Edition, 49(9), 1540-1573.[5] Link

  • Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. Link

  • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer.[4] Link

  • Rissing, C., & Son, D. Y. (2009).[5] Thiol-ene chemistry of vinylsilanes. Main Group Chemistry, 8(4), 251-262.[5] Link

Sources

How to optimize crosslinking density with Diethoxydivinylsilane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DEDVS Technical Support & Troubleshooting Hub . This guide is engineered for researchers and drug development professionals working with Diethoxydivinylsilane (DEDVS) to synthesize advanced organic-inorganic hybrid networks, hydrogels, and elastomers.

DEDVS is a dual-functional crosslinker. It features two ethoxy groups that undergo sol-gel hydrolysis and condensation to form a rigid inorganic siloxane (Si-O-Si) network, alongside two vinyl groups that participate in free-radical polymerization to form a flexible organic carbon-carbon network[1]. Optimizing the crosslinking density requires precise kinetic control over both orthogonal pathways to prevent phase separation and achieve the desired mechanical profile[2].

I. Quantitative Impact of DEDVS on Network Architecture

The concentration of DEDVS directly dictates the crosslinking density, which governs the macroscopic properties of the resulting polymer. As crosslinking density increases, the polymer chains become highly constrained, shifting the material from a highly swellable, elastic state to a rigid, glass-like state[2],[3].

Table 1: Effect of DEDVS Concentration on Hybrid Polymer Properties (Representative data for a standard acrylamide/DEDVS hydrogel system)

DEDVS Concentration (wt%)Gel Fraction (%)Swelling Ratio (g/g)Young's Modulus (kPa)Elongation at Break (%)Material State
0.578.245.312.4410Highly Elastic
1.089.528.124.8320Tough/Flexible
2.596.115.458.2180Firm/Resilient
5.098.38.2115.665Brittle/Rigid

II. DEDVS Dual-Cure Crosslinking Pathway

To successfully troubleshoot DEDVS systems, you must understand the interplay between the inorganic sol-gel process and the organic polymerization process.

DEDVS_Optimization DEDVS This compound (DEDVS) Hydrolysis Sol-Gel Hydrolysis (Acid Catalyst, pH 3-4) DEDVS->Hydrolysis H2O Addition FRP Free Radical Polymerization (UV/Thermal Initiation) DEDVS->FRP Vinyl Activation Silanol Silanol Intermediates [Reactive Si-OH] Hydrolysis->Silanol Ethoxy Cleavage Condensation Siloxane Condensation (Base Catalyst or Heat) Silanol->Condensation -H2O / -EtOH Silanol->FRP Simultaneous Cure (Prevents Phase Separation) Siloxane Inorganic Network (Si-O-Si Nodes) Condensation->Siloxane Density Increase Siloxane->FRP Co-polymerization FRP->Condensation Post-Cure Maturation Hybrid Optimized Hybrid Polymer Network FRP->Hybrid C-C Crosslinking

Dual-cure crosslinking pathway of DEDVS integrating sol-gel and free-radical mechanisms.

III. Self-Validating Protocol: Dual-Cure Synthesis of DEDVS Hybrid Networks

To achieve an optimized, homogenous crosslinking density, the organic and inorganic networks must be formed sequentially but trapped kinetically. This protocol utilizes a self-validating system to ensure each mechanistic step is completed before proceeding.

Step 1: Acid-Catalyzed Hydrolysis (Pre-curing)

  • Action: Add DEDVS to your aqueous monomer solution. Adjust the pH to 3.5 using 0.1 M HCl. Stir vigorously for 2 hours at room temperature.

  • Causality: DEDVS is initially hydrophobic. Acidic conditions protonate the ethoxy leaving groups, accelerating hydrolysis to form water-soluble silanols[4]. Crucially, an acidic pH retards the condensation rate, preventing premature siloxane formation and precipitation.

  • System Validation: Visual Check: The solution must transition from a cloudy emulsion to a completely transparent, homogenous liquid. Analytical Check: ATR-FTIR must show the disappearance of the ethoxy C-O-Si stretching band (~1080 cm⁻¹) and the emergence of a broad Si-OH band (~3200–3400 cm⁻¹).

Step 2: Free-Radical Polymerization (Kinetic Trapping)

  • Action: Add your photoinitiator (e.g., Irgacure 2959, 0.5 wt%), degas the solution with N₂ for 15 minutes, and irradiate with 365 nm UV light for 10 minutes.

  • Causality: Rapidly polymerizing the vinyl groups creates a primary carbon-carbon network[5]. This organic network sterically traps the reactive silanol groups in place, preventing them from aggregating and causing macroscopic phase separation.

  • System Validation: Physical Check: The liquid will undergo complete gelation. Analytical Check: ATR-FTIR must confirm the complete disappearance of the vinyl C=C stretching peak at 1600 cm⁻¹.

Step 3: Base-Catalyzed Condensation (Network Maturation)

  • Action: Immerse the UV-cured hydrogel in a pH 8.0 buffer for 24 hours at 40°C.

  • Causality: A basic environment deprotonates the trapped silanols (forming highly nucleophilic SiO⁻ species), which rapidly attack adjacent neutral silanols. This drives extensive condensation, forming dense Si-O-Si crosslinks and finalizing the ultimate crosslinking density[1].

  • System Validation: Perform a Soxhlet extraction (24h in DI water) and dry the sample. A calculated gel fraction of >95% validates a fully percolated, optimized dual-network.

IV. Troubleshooting Guide & FAQs

Q: Why does my monomer solution turn milky or opaque before I can UV-cure it? A: This indicates macroscopic phase separation.

  • Causality: If the hydrolysis rate is too slow, unreacted hydrophobic DEDVS droplets scatter light. Alternatively, if the pH is too high (>5), condensation outpaces vinyl polymerization, causing the siloxane domains to aggregate and precipitate out of the aqueous phase.

  • Resolution: Lower the initial pH to 3.0–3.5 to accelerate hydrolysis while strictly inhibiting condensation. Do not add the photoinitiator or begin UV curing until the solution is 100% optically clear.

Q: My final polymer is excessively brittle and shatters upon handling. How do I fix this? A: You have over-optimized the crosslinking density.

  • Causality: High concentrations of DEDVS (>5 wt%) create an excessively dense Si-O-Si network. The polymer chain segments become highly constrained, losing their ability to dissipate mechanical stress, which transitions the material into a brittle, glass-like state[2].

  • Resolution: Reduce the DEDVS concentration to 1.0–2.5 wt% to balance the rigid silica nodes with the flexible organic polymer chains, thereby restoring toughness and elongation[3].

Q: I am experiencing incomplete curing and a very low gel fraction. What is going wrong? A: This points to a failure in either the free-radical or sol-gel pathways.

  • Causality: Low crosslinking density is typically caused by oxygen inhibition quenching the free radicals during UV curing[5], or an insufficient water-to-silane ratio preventing the complete hydrolysis of the ethoxy groups.

  • Resolution: Ensure the water-to-silane molar ratio is at least 4:1. Strictly degas the monomer solution with nitrogen or argon for 15 minutes prior to UV exposure to eliminate dissolved oxygen.

Q: Can I use DEDVS in non-aqueous polymer systems? A: Yes, but you must supply a stoichiometric amount of water. In anhydrous organic solvents, the ethoxy groups cannot hydrolyze, and DEDVS will only act as a linear chain extender (via its two vinyl groups) rather than a 3D crosslinker. Add a controlled amount of acidified water (sol-gel precursor) to the organic solvent to initiate the inorganic crosslinking phase.

V. References

  • Resolving the Conflict between Strength and Toughness in Bioactive Silica–Polymer Hybrid Materials. National Science Foundation (NSF). 1

  • Effect of sizes of vinyl modified narrow-dispersed silica cross-linker on the mechanical properties of acrylamide based hydrogel. National Institutes of Health (NIH). 2

  • Surface-Vinylated Cellulose Nanocrystals as Cross-Linkers for Hydrogel Composites. American Chemical Society (ACS). 5

  • Polymers based on diisoalkenylarenes and uses thereof (US11873369B2). Google Patents. 3

  • Etching solution and method for selectively removing silicon nitride during manufacture of a semiconductor device (TW202037761A). Google Patents. 4

Sources

Methods for controlling the hydrolysis rate of Diethoxydivinylsilane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Diethoxydivinylsilane (DEDVS). This guide is designed for researchers, scientists, and drug development professionals who utilize DEDVS in their experimental workflows. As a versatile crosslinking agent and surface modifier, precise control over its hydrolysis and subsequent condensation is paramount for achieving reproducible and predictable outcomes in applications ranging from sol-gel synthesis to the functionalization of drug delivery systems.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core concepts of DEDVS hydrolysis. Understanding these principles is the first step toward mastering its reactivity.

Q1: What is the fundamental reaction mechanism for the hydrolysis of this compound?

A1: The hydrolysis of this compound is a two-stage process involving the cleavage of its silicon-oxygen bonds, followed by the formation of a stable siloxane network.

  • Hydrolysis: The process begins with the nucleophilic attack of water on the silicon atom. This reaction is often catalyzed by an acid or a base.[3][4] Each of the two ethoxy groups (-OCH₂CH₃) is sequentially replaced by a hydroxyl group (-OH), releasing ethanol as a byproduct. This intermediate, Divinylsilanediol, is highly reactive.

  • Condensation: The newly formed silanol (-Si-OH) groups are unstable and readily react with each other (or with remaining ethoxy groups) in a condensation reaction. This step forms a stable silicon-oxygen-silicon (Si-O-Si) bond, known as a siloxane linkage, and releases a water molecule. This condensation process is what leads to oligomerization and eventually the formation of a crosslinked polymer network.

The overall process can be visualized as follows:

G DEDVS This compound (Si-(OCH₂CH₃)₂) H2O_1 + 2 H₂O Silanediol Divinylsilanediol (Si-(OH)₂) H2O_1->Silanediol Hydrolysis (Acid or Base Catalyst) Ethanol - 2 CH₃CH₂OH Condensation Condensation Siloxane Siloxane Network (-[Si-O]-)n Condensation->Siloxane Polymerization H2O_2 - H₂O

Caption: The two-stage process of DEDVS hydrolysis and condensation.
Q2: Why is controlling the hydrolysis rate so critical for my experiments?

A2: Control is everything. The rate of hydrolysis directly dictates the kinetics of the subsequent condensation and polymerization.

  • In Drug Delivery: For creating drug-eluting coatings or matrices, a slow, controlled hydrolysis and condensation process ensures a uniform, well-defined polymer network.[5][6] This leads to predictable and sustained drug release profiles. Uncontrolled, rapid reactions can result in a non-homogeneous matrix with poor mechanical properties and erratic release kinetics.

  • In Surface Modification: When functionalizing a surface (e.g., nanoparticles, medical implants), the goal is often to form a stable monolayer. A slow hydrolysis rate allows the silanol intermediates to organize on the surface before significant crosslinking (condensation) occurs in solution, which would otherwise lead to aggregation and poor surface coverage.[2]

  • In Sol-Gel Synthesis: The final properties of a silica-based gel (e.g., porosity, density, mechanical strength) are a direct consequence of the relative rates of hydrolysis and condensation. By tuning the hydrolysis rate, you can tailor the final material structure for specific applications.

Q3: What are the primary factors that I can adjust to control the hydrolysis rate?

A3: You have several levers to pull. The most influential factors are pH, temperature, water concentration, and the choice of solvent and catalyst.[7][8] Each of these is discussed in the troubleshooting section below. Generally, both strongly acidic and strongly basic conditions accelerate hydrolysis, with the rate being slowest near a neutral pH of 7.[9]

Section 2: Troubleshooting Guide

This section is structured to directly address common problems encountered in the lab.

Q4: My hydrolysis reaction is proceeding too quickly, leading to premature gelation and solution cloudiness. How can I slow it down?

A4: This is a classic sign that the condensation reaction is running rampant before controlled hydrolysis can complete. The cause is an excessively high rate of silanol formation and/or a catalytic environment that strongly favors condensation.

Root Causes & Solutions:

CauseScientific RationaleRecommended Action
High Catalyst Concentration Acid or base catalysts dramatically accelerate the hydrolysis of the Si-O bond.[3] An excess of catalyst leads to a burst of reactive silanol intermediates that quickly condense.Action: Reduce catalyst concentration significantly. For very sensitive applications, consider a catalyst-free system at a slightly elevated temperature.
Incorrect pH The hydrolysis rate is minimized at a pH of ~7. Both acidic (pH < 4) and basic (pH > 10) conditions are strongly catalytic. Basic conditions, in particular, also strongly accelerate the condensation step.Action: Adjust the pH of your reaction medium to be between 6 and 8 using a suitable buffer system. Avoid strong acids or bases unless rapid gelation is the desired outcome.
High Temperature Like most chemical reactions, hydrolysis rates increase with temperature according to the Arrhenius equation.[10][11] Higher temperatures provide the necessary activation energy for both hydrolysis and condensation.Action: Perform the reaction at a lower temperature. Running the reaction at 4°C (in a cold room or ice bath) can provide exquisite control over slow hydrolysis reactions.
Excess Water While water is a reactant, a large excess can drive the equilibrium toward rapid and complete hydrolysis, overwhelming the system with silanol groups.Action: Use a stoichiometric amount of water relative to the ethoxy groups. For a diethoxysilane, this is a 2:1 molar ratio of H₂O to DEDVS. This starves the reaction of excess reactant, forcing it to proceed more slowly.
Q5: The hydrolysis reaction is too slow or appears to be incomplete. What can I do to speed it up?

A5: A sluggish reaction can be just as problematic as one that is too fast. This typically points to insufficient activation energy or a non-optimal catalytic environment.

Root Causes & Solutions:

CauseScientific RationaleRecommended Action
Neutral pH As noted, the hydrolysis rate is at its minimum in the neutral pH range.[9]Action: Introduce a catalyst. For a controlled acceleration, a weak acid (e.g., acetic acid) to bring the pH to 4-5 is often effective. For faster rates, a dilute strong acid (e.g., HCl) or base (e.g., NH₄OH) can be used.[4]
Low Temperature Insufficient thermal energy means fewer molecules can overcome the activation energy barrier for the reaction.[12]Action: Gently increase the reaction temperature. A modest increase to 40-60°C can significantly increase the rate. Monitor carefully to avoid a runaway reaction.
Poor Miscibility DEDVS is hydrophobic, while water is polar. If they are not well-mixed, the reaction can only occur at the phase interface, drastically slowing the overall rate.Action: Use a co-solvent. A water-miscible solvent like ethanol, isopropanol, or THF can create a single, homogeneous phase, ensuring the reactants are in constant contact.
Inhibitors Present Certain compounds can act as inhibitors. For example, some buffer salts or additives might chelate with the silicon center or otherwise interfere with the reaction.Action: Ensure all glassware is scrupulously clean and use high-purity reagents. If you suspect an additive is interfering, run a control experiment without it.
Q6: How can I monitor the progress of my hydrolysis reaction in real-time?

A6: Directly monitoring the reaction is the best way to understand its kinetics and achieve reproducibility. Several spectroscopic techniques are well-suited for this.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for tracking the disappearance of the ethoxy group's characteristic triplet/quartet signals and the appearance of the ethanol byproduct. ²⁹Si NMR can directly monitor the changes at the silicon center, from the starting silane to the silanol intermediate and finally the siloxane product.

  • Infrared (IR) or Raman Spectroscopy: You can monitor the decrease in the Si-O-C bond stretching vibrations and the appearance of a broad O-H stretch from the silanol intermediates. The formation of the Si-O-Si siloxane backbone also has a characteristic peak. These methods are particularly powerful for in situ monitoring.[7]

Section 3: Experimental Protocols & Workflows

The following protocols provide starting points for achieving controlled hydrolysis. Always adapt them to your specific experimental needs.

Protocol 1: Slow & Controlled Hydrolysis for Surface Functionalization

This protocol is designed to favor the formation of a silanol-rich intermediate solution with minimal condensation, ideal for treating a surface.

  • Reagent Preparation:

    • Prepare a 95:5 (v/v) solution of Ethanol:Water.

    • Adjust the pH of this solvent mixture to 5.0 using dilute acetic acid.

    • Prepare a 2% (v/v) solution of DEDVS in pure, anhydrous ethanol.

  • Reaction Setup:

    • In a clean, dry flask, add the pH-adjusted ethanol/water solvent.

    • Place the flask in a temperature-controlled water bath set to 25°C.

    • Begin gentle stirring.

  • Initiation & Incubation:

    • Slowly add the DEDVS solution dropwise to the stirring solvent over 15 minutes. The final concentration of DEDVS should be low (e.g., 0.1-0.5%).

    • Allow the solution to "pre-hydrolyze" for 1-2 hours at 25°C. This generates the reactive silanol groups.

  • Application:

    • The pre-hydrolyzed silane solution is now ready for use. Submerge your substrate in this solution or apply it to the surface as required.

    • The subsequent condensation and covalent bond formation to the surface can be promoted by a gentle heating step (e.g., 80-100°C) after application and removal of the solvent.

Workflow: Troubleshooting Hydrolysis Rate Issues

Use this decision tree to diagnose and solve common problems.

Caption: A decision-making workflow for troubleshooting DEDVS hydrolysis rates.
References
  • Sol-gel science: the physics and chemistry of sol-gel processing. Journal of Non-Crystalline Solids.

  • Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy. [7]

  • Hydrolysis. University of Calgary Chem 351/353 Textbook.

  • Diatom Biosilica in Targeted Drug Delivery and Biosensing Applications: Recent Studies. Molecules. [2]

  • Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. [13]

  • Troubleshooting common issues in polymerization reactions involving 2,5-diaminohydroquinone. BenchChem. [14]

  • Factors affecting hydrolysis: Topics by Science.gov. Science.gov. [8]

  • Natural Diatom Biosilica as Microshuttles in Drug Delivery Systems. Nanomaterials. [1]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [4]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [3]

  • CONVERSION RATE CONTROL OF TiCl₄ HYDROLYSIS TO PREPARE NANO TiO₂. SciELO. [10][15]

  • Factors affecting cellulose hydrolysis based on inactivation of adsorbed enzymes. Biotechnology and Bioengineering. [12]

  • Hydrolysis Kinetics of Low-Concentration Industrial TiOSO4 Solution and Structural Evolution of Metatitanic Acid. Materials. [11]

  • Oral Peptide Drug Delivery. MacroGel. [5]

  • Nano Based Drug Delivery Systems: Recent Developments and Future Prospects. International Journal of Scientific Research and Technology. [6]

Sources

Techniques for improving the yield of Diethoxydivinylsilane-based polymers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diethoxydivinylsilane (DEDVS) Polymerization

Executive Summary: The DEDVS Paradox

This compound (DEDVS) is a unique "amphibious" monomer. Its dual functionality—two hydrolyzable ethoxy groups (


) and two polymerizable vinyl groups (

)—allows it to participate in both Sol-Gel condensation and Radical/Metathesis polymerization .

The Yield Problem: High yield in DEDVS chemistry is often inversely related to solubility.

  • In Radical Polymerization: The two vinyl groups lead to rapid crosslinking (gelation). "Yield" here often means "yield of soluble, processable polymer" rather than a brick of insoluble gel.

  • In Sol-Gel: Premature hydrolysis of ethoxy groups during storage or radical polymerization can lead to phase separation or precipitation, reducing the effective yield of the desired network.

This guide provides protocols to decouple these mechanisms and maximize the yield of your target architecture.

Workflow Selector: Choose Your Mechanism

Before troubleshooting, confirm which chemical pathway you are optimizing. DEDVS requires distinct strategies for each.

DEDVS_Pathways Start Start: DEDVS Monomer Decision Target Architecture? Start->Decision Radical Route A: Carbon Backbone (Polyvinylsilane) Decision->Radical Organic Polymer SolGel Route B: Siloxane Backbone (Si-O-Si Network) Decision->SolGel Inorganic Glass Hybrid Route C: Hybrid Network (Dual Cure) Decision->Hybrid Crosslinked Matrix Rad_Key Critical Control: Dilution (Cyclopolymerization) Radical->Rad_Key Sol_Key Critical Control: pH & Water/Silane Ratio (r) SolGel->Sol_Key

Figure 1: Decision matrix for DEDVS polymerization. The choice of route dictates the critical process control variable.

Module A: Radical Polymerization (The "Vinyl" Route)

Objective: Synthesize soluble, linear poly(this compound) without crosslinking. Primary Challenge: Gelation via the "Popcorn Effect" (uncontrolled crosslinking).

The Solution: Cyclopolymerization

To get high yields of soluble polymer, you must force the monomer to form rings (cyclopolymerization) rather than crosslinks. This is achieved via the Butler Mechanism , where the radical attacks the second vinyl group on the same silicon atom before finding a new monomer.

Protocol: High-Yield Cyclopolymerization

ParameterSpecificationRationale
Solvent Toluene or BenzeneNon-polar solvents promote the specific conformation required for 5-membered ring formation.
Concentration < 0.5 M (Critical) High dilution favors intramolecular cyclization over intermolecular crosslinking.
Initiator AIBN (2,2'-Azobis(isobutyronitrile))Moderate decomposition rate at 60-70°C allows controlled propagation.
Temperature 60°CBalances propagation rate (

) with cyclization rate (

).
Atmosphere Nitrogen/Argon (Strict)Oxygen acts as a diradical trap, terminating chains and lowering yield.

Step-by-Step Workflow:

  • Purification: Distill DEDVS over CaH₂ to remove chlorosilane impurities (which terminate radicals).

  • Degassing: Freeze-pump-thaw the monomer solution (0.4 M in Toluene) x3 cycles.

  • Initiation: Add AIBN (2 mol% vs monomer) under Argon flow.

  • Reaction: Heat to 60°C for 48 hours.

  • Precipitation: Pour into cold methanol (-78°C). DEDVS polymer is soluble in toluene but insoluble in methanol.

  • Drying: Vacuum dry at room temperature (Heat can trigger condensation of ethoxy groups).

Troubleshooting Guide:

  • Q: My reaction turned into a solid gel within 1 hour.

    • Diagnosis: Concentration was too high (>1M). The radical found a neighbor monomer before it could cyclize.

    • Fix: Dilute to 0.2 M. Yield of soluble polymer will increase, even if total mass conversion is slower.

  • Q: Yield is low (<20%) after 48 hours.

    • Diagnosis: Oxygen poisoning or "Dead End" polymerization.

    • Fix: Ensure strict inert atmosphere. Add initiator in two batches (0h and 24h) to replenish radicals.

Module B: Sol-Gel Processing (The "Ethoxy" Route)

Objective: Maximize hydrolysis yield for silica-hybrid networks. Primary Challenge: Phase separation or precipitation of oligomers before network formation.

Mechanism:

  • Hydrolysis:

    
    
    
  • Condensation:

    
    
    

Protocol: Controlled Hydrolysis

ParameterSpecificationRationale
Catalyst (pH) HCl (pH 2) or NH₄OH (pH 9)Acid: Promotes linear chains (high solubility). Base: Promotes clusters/particles (colloidal).
Water Ratio (

)

= 1.5 to 2.0

favors incomplete hydrolysis (storage stable).

forces rapid gelation.
Solvent Ethanol/THFMust be miscible with both DEDVS and water to prevent phase separation.

Step-by-Step Workflow:

  • Mix: Dissolve DEDVS in Ethanol (1:1 volume ratio).

  • Catalyze: Add acidified water (0.01 M HCl) dropwise while stirring.

  • Age: Stir at room temperature for 24 hours.

    • Observation: Solution should remain clear. Cloudiness indicates phase separation (bad yield).

  • Condense: To lock in the yield, raise pH to 7-8 or evaporate solvent to drive condensation.

Troubleshooting Guide:

  • Q: White precipitate formed immediately upon adding water.

    • Diagnosis: Localized high water concentration caused rapid condensation of insoluble silsesquioxanes.

    • Fix: Dilute the water in ethanol before adding it to the silane. Use a slow drip rate.

Module C: ADMET Polymerization (Catalytic Route)

Objective: Precision synthesis of unsaturated silicon backbones. Technique: Acyclic Diene Metathesis (ADMET) using Grubbs Catalysts.

Mechanism Visualization:

ADMET_Mechanism Monomer DEDVS Monomer (Diene) Intermediate Metallo-cyclobutane Intermediate Monomer->Intermediate Coordination Catalyst Grubbs Gen 2 (Ru-Carbene) Polymer Poly(DEDVS) + Ethylene Gas Intermediate->Polymer Elimination Vacuum Vacuum (<0.1 mbar) Removes Ethylene Polymer->Vacuum Drives Eq.

Figure 2: ADMET polymerization requires the continuous removal of ethylene gas to drive the equilibrium toward high yield.

Key Yield Factor: Ethylene Removal ADMET is an equilibrium reaction. If ethylene gas remains in the flask, the reaction reverses, limiting molecular weight and yield.

Protocol:

  • Catalyst: Use Grubbs 2nd Generation (More tolerant of steric bulk at Si than Gen 1).

  • Conditions: Run neat (no solvent) or in high-boiling solvent (dichlorobenzene).

  • Vacuum: Apply dynamic vacuum (<0.1 mmHg) continuously to pull off ethylene.

  • Temperature: 50-80°C.

References

  • Butler, G. B. (2000). Cyclopolymerization and Cyclocopolymerization. Marcel Dekker.
  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. Link (The authoritative text on hydrolysis/condensation kinetics).

  • Wagener, K. B., et al. (1991). "Acyclic Diene Metathesis (ADMET) Polymerization." Macromolecules, 24(10), 2649-2657. Link (Foundational protocols for ADMET yield optimization).

  • Finkelshtein, E. S., et al. (2009). "Silicon-containing polymers via ADMET polymerization." Progress in Polymer Science, 34(10), 1072-1104.

Disclaimer: This guide is for research purposes only. DEDVS and its polymers may be moisture-sensitive. Always handle in a fume hood with appropriate PPE.

Technical Support Center: Diethoxydivinylsilane (DEDVS) Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methods for Minimizing Impurities and Preventing Gelation

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis and purification of Diethoxydivinylsilane (DEDVS) , a critical crosslinker and surface modifier. Unlike simple alkyl silanes, DEDVS presents a dual challenge: the hydrolytic instability of the ethoxy groups (leading to siloxanes) and the thermal instability of the vinyl groups (leading to polymerization/gelation).

This guide prioritizes the Alcoholysis Route (Divinyldichlorosilane + Ethanol) as it offers higher selectivity than Grignard approaches for this specific disubstituted target.

Module 1: Synthesis Optimization (The "Make" Phase)

Core Protocol: Controlled Alcoholysis

Objective: Maximize yield while preventing acid-catalyzed condensation.

The Challenge: The reaction generates HCl byproduct. If not removed immediately, HCl catalyzes the condensation of DEDVS into siloxane oligomers (dimers/trimers), rendering the product useless for high-precision applications.

Step-by-Step Protocol
  • Setup: 3-neck flask, reflux condenser, addition funnel, inert gas sparge (

    
    ), and mechanical stirrer.
    
  • Solvent & Scavenger: Dissolve Divinyldichlorosilane in anhydrous hexane or toluene.

    • Crucial Step: Add a stoichiometric excess (1.1 eq per Cl) of a tertiary amine (e.g., Triethylamine or Pyridine ) or Urea . This captures HCl as a solid salt immediately upon formation.

  • Addition: Cool to 0°C. Add Anhydrous Ethanol (<50 ppm

    
    ) dropwise.
    
    • Why? Exothermic reaction. High temps promote vinyl polymerization.[1]

  • Workup: Filter the amine-hydrochloride salt under

    
    . Do not use paper filters exposed to humid air; use a coarse fritted glass funnel.
    
Data Table 1: Acid Scavenger Comparison
Scavenger TypeProsConsRecommended For
Triethylamine (

)
Rapid reaction; salt precipitates easily.Hygroscopic salt; amine odor in product if not washed.Lab Scale (<1L)
Urea Non-volatile; forms liquid clathrate (phasic separation).Slower kinetics; requires heating to 60°C+.Pilot Scale (>5L)
Nitrogen Stripping No solid waste; cheaper.Incomplete HCl removal; high risk of siloxane formation.Low-Purity Industrial

Module 2: Impurity Control (The "Protect" Phase)

Visualizing the Threat Landscape The following diagram illustrates the two main failure modes: Moisture Ingress (Siloxanes) and Thermal Stress (Polymers).

ImpurityPathways Start DEDVS Monomer Siloxane Siloxane Oligomers (Hazy Liquid) Start->Siloxane Hydrolysis Polymer Polyvinyl Gel (Solid Mass) Start->Polymer Radical Polymerization Moisture Moisture (H2O) Moisture->Siloxane Heat Heat (>80°C) Heat->Polymer Acid Residual HCl Acid->Siloxane Catalyzes

Figure 1: Critical impurity pathways. Note that Acid (HCl) acts as a catalyst for Siloxane formation, accelerating the damage caused by moisture.

Module 3: Purification & Stabilization (The "Refine" Phase)

Troubleshooting Guide: Distillation

Issue: The material polymerizes ("gels") in the distillation pot or column. Root Cause: Vinyl groups generate free radicals at boiling temperatures.

The Solution: The Inhibitor Cocktail

Never distill vinylsilanes without a radical inhibitor. A dual-inhibitor system is required for DEDVS because the pot and the column have different oxygen environments.

  • Pot Inhibitor: Phenothiazine (PTZ) or Butylated Hydroxytoluene (BHT) .

    • Concentration: 500–1000 ppm.

    • Mechanism:[1][2][3][4][5][6] Anaerobic inhibition (works in the liquid phase).

  • Column Inhibitor: 4-tert-Butylcatechol (TBC) .[1]

    • Concentration: 100–200 ppm.

    • Mechanism:[1][2][3][4][5][6] Aerobic inhibition. Note: TBC requires trace oxygen to function. You must bleed a tiny amount of air (or 5%

      
       in 
      
      
      
      ) into the vacuum capillary.
Distillation Parameters
  • Pressure: Vacuum is mandatory. Target <10 mmHg .

  • Temperature: Keep pot temperature below 80°C .

    • Boiling Point Estimate: DEDVS boils at approx. 55–60°C at 10 mmHg (extrapolated from divinyldichlorosilane data).

Frequently Asked Questions (FAQs)

Q1: My product is clear but turns hazy after 24 hours. Why?

A: This is "Post-Synthesis Hydrolysis."

  • Diagnosis: Your storage container is not hermetic, or the product was exposed to humid air during bottling. The haze is microscopic siloxane resin precipitating.

  • Fix: Store over 4Å Molecular Sieves. Use Teflon-lined caps. Flush headspace with dry Argon, not Nitrogen (Argon is heavier than air and provides a better blanket).

Q2: Can I use the Grignard route ( + VinylMgBr) instead?

A: It is not recommended for high purity.

  • Reasoning: The Grignard reaction is difficult to stop exactly at the di-substituted stage. You will produce a statistical mixture of:

    • Monovinyl (Impurity A)

    • Divinyl (Target)

    • Trivinyl (Impurity B)

  • Consequence: These species have very similar boiling points, making fractional distillation difficult and yield low. The Alcoholysis route (starting with the pre-formed divinyl backbone of divinyldichlorosilane) guarantees the correct carbon backbone.

Q3: The distillation pot solidified suddenly. How do I clean it?

A: You have created a crosslinked silicone rubber.

  • Solvent: Standard solvents (acetone, hexane) will not dissolve it.

  • Cleaning Agent: Use a digester solution of alcoholic KOH (Potassium Hydroxide in Ethanol) or specialized silicone digesters (e.g., sulfonic acid based). Soak overnight. Warning: This is corrosive.

References

  • Arkema. (n.d.). Safe Handling and Storage of Silanes. Arkema Technical Brochures. Link

  • Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Gelest Technical Literature. Link

  • Watson, J. M. (1981). Polymerization inhibitor for vinyl aromatic compounds. U.S. Patent 4,272,344. Link

  • Kiel, W. & Bauer, K. (1989). Inhibition of polymerization during distillation of monomers. European Patent EP 0301879 A2. Link

  • Rádl, S. (2016).[7] Synthesis of Impurities and/or Degradation Products of Selected Heterocyclic Drugs. ResearchGate. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Crosslinking Agents for Diethoxydivinylsilane

Author: BenchChem Technical Support Team. Date: March 2026

In the field of polymer science, particularly in the development of high-performance silicones and related materials, the choice of a crosslinking agent is a critical decision that dictates the final properties, cure characteristics, and application suitability of the material. For years, Diethoxydivinylsilane has been a widely utilized crosslinker in condensation-cure silicone systems. Its vinyl groups provide reactive sites, while the ethoxy groups undergo hydrolysis and condensation to form a stable siloxane network.

However, the drive for enhanced performance, improved biocompatibility, faster cure times, and novel functionalities necessitates a broader perspective on crosslinking chemistries. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals the technical insights and experimental data required to make informed decisions for their specific applications. We will move beyond a simple list of alternatives to explore the fundamental mechanisms, performance trade-offs, and practical application of these diverse crosslinking systems.

The Rationale for Moving Beyond this compound

While effective, this compound is primarily used in condensation cure systems, which have inherent characteristics that may not be suitable for all applications:

  • Cure Inhibition: These systems can be sensitive to inhibition by certain chemical compounds.

  • Byproduct Release: The condensation reaction releases small molecules (in this case, ethanol), which can cause shrinkage or be undesirable in sensitive applications like medical devices or electronics.

  • Cure Speed: Cure rates can be slower compared to other systems and are often dependent on atmospheric moisture.

This guide will explore three primary categories of alternatives: Peroxide-Cure Systems, Platinum-Cure (Hydrosilylation) Systems, and novel, catalyst-free approaches.

Peroxide-Based Crosslinking Systems

Peroxide-based crosslinking is a robust and cost-effective method, particularly for High Consistency Rubber (HCR) silicones. The mechanism is based on the generation of free radicals from the thermal decomposition of an organic peroxide, which then abstract hydrogen atoms from the polymer backbone (typically methyl groups on a polydimethylsiloxane chain), creating polymer radicals that combine to form stable carbon-carbon crosslinks.

Mechanism of Action: Peroxide Cure

The process begins with the homolytic cleavage of the peroxide at elevated temperatures, generating highly reactive free radicals. These radicals then initiate a chain reaction leading to the formation of a crosslinked network.

cluster_initiation Initiation cluster_propagation Propagation & Crosslinking Peroxide R-O-O-R Radicals 2 R-O• Peroxide->Radicals Δ (Heat) Polymer_Radical ~[Si(CH₂•)-O]~ Radicals->Polymer_Radical + Polymer - R-OH Polymer ~[Si(CH₃)₂-O]~ Crosslink ~[Si(CH₂)-O]~     | ~[Si(CH₂)-O]~ Polymer_Radical->Crosslink + Polymer Radical

Caption: Free-radical crosslinking mechanism initiated by peroxide decomposition.

Common Peroxide Agents & Co-agents

Several types of peroxides are used, each with specific cure characteristics. Their performance can be significantly enhanced with the use of co-agents.

  • Bis(2,4-dichlorobenzoyl) peroxide (DCBP): A common choice, particularly for extrusion, due to its high reactivity and ability to cure in the presence of oxygen.[1] However, it produces chlorinated byproducts, which are under increasing environmental and regulatory scrutiny.[1]

  • Dicumyl peroxide (DCP) & DBPH: These are vinyl-specific peroxides, meaning they preferentially react with vinyl groups on the silicone polymer, leading to a more controlled and efficient cure.[2]

  • Co-agents (Type II): Molecules like Triallyl isocyanurate (TAIC) and Trimethylolpropane trimethacrylate (TMPTMA) are often added to peroxide systems. They contain multiple reactive sites that can participate in the free-radical reaction, significantly increasing the crosslink density and modifying physical properties.[2]

Performance Comparison

The addition of co-agents to a peroxide system can dramatically alter the final properties of the silicone.

ParameterControl (DBPH Peroxide only)+ TMPTMA+ TAIC
Durometer (Shore A) 5569 (+14 pts)72 (+17 pts)
Tensile Strength (psi) 135013501150
Elongation (%) 600620450
Modulus @ 100% (psi) 150280350
Cure Time (Tc90, min) ~4~7.5~4.5
Data synthesized from comparative studies on HCR silicone with DBPH peroxide.[2]

Expertise & Experience: As the data shows, TAIC provides the largest increase in hardness (durometer) and stiffness (modulus) but at the cost of reduced tensile strength and elongation.[2] TMPTMA offers a more balanced improvement, boosting durometer and modulus while slightly improving elongation.[2] However, TMPTMA significantly increases the total cure time, a critical factor in manufacturing efficiency.[2] This trade-off between final properties and processing time is a key consideration for any formulation scientist.

Platinum-Catalyzed Hydrosilylation (Addition Cure)

This is arguably the most significant and versatile alternative to condensation cure systems. Addition cure chemistry involves the platinum-catalyzed reaction between a hydride-functional siloxane (Si-H) and a vinyl-functional siloxane (Si-CH=CH₂).

Mechanism of Action: Hydrosilylation

The reaction, often referred to as a "click" reaction, is highly efficient and proceeds without the formation of any byproducts. This results in minimal shrinkage and makes it ideal for high-precision applications, including medical device manufacturing and electronic potting.

SiH ~Si-H Complex Intermediate Complex SiH->Complex SiVinyl H₂C=CH-Si~ SiVinyl->Complex Catalyst Platinum Catalyst Catalyst->Complex Crosslink ~Si-CH₂-CH₂-Si~ Complex->Crosslink Addition Reaction (No Byproducts)

Caption: Platinum-catalyzed addition cure (hydrosilylation) mechanism.

Performance Characteristics of Addition Cure Systems
FeaturePerformance Insight
Cure Speed Very fast, ranging from minutes at elevated temperatures to hours at room temperature (RTV). Cure rate is tunable with inhibitors.
Byproducts None. This leads to very low shrinkage and makes the system suitable for sensitive applications.
Inhibition Highly susceptible to inhibition by compounds containing sulfur, nitrogen, phosphorus, and tin. This requires careful selection of raw materials and processing equipment.
Mechanical Properties Excellent. Can be formulated to achieve a wide range of durometers, high tensile strength, and high elongation.
Biocompatibility Generally excellent, making it the system of choice for many medical-grade silicones.

Trustworthiness: The primary challenge in working with addition cure systems is managing inhibition. Any substance that can coordinate with the platinum catalyst can "poison" it, halting the cure. Therefore, a self-validating protocol for this system must include rigorous screening of all components (polymers, fillers, additives, and even mold surfaces) that will come into contact with the uncured material. A small-scale test cure is always recommended before committing a large batch.

Novel & Catalyst-Free Crosslinking Strategies

Recent innovations have focused on developing crosslinking systems that circumvent the need for metal catalysts or high temperatures, opening up new application possibilities.

A. Azide-Alkyne "Click" Chemistry

This approach utilizes the metal-free click reaction between azide- and alkyne-modified silicone polymers.[3] This method allows for crosslinking at various temperatures and provides a unique advantage: the ability to perform sequential functionalization. By using a non-stoichiometric ratio of azide to alkyne groups, residual reactive "handles" are left in the elastomer network. These can be used later to graft other molecules, for example, to modify the surface wettability of the silicone.[3]

B. Natural Crosslinkers: Tannic Acid

A fascinating green chemistry approach involves using tannic acid (TA), a natural polyphenol, to crosslink amine-functionalized polysiloxanes (PAPMS).[4] This system is catalyst-free. The crosslinking mechanism can be tuned by changing the curing conditions:

  • Room Temperature: Crosslinking occurs primarily through hydrogen bonding between the phenolic groups of TA and the amine groups of the silicone.[4]

  • Elevated Temperature: Covalent bonds are formed, leading to a more robust and permanent network.[4]

This dual-nature crosslinking offers a unique way to create materials with tunable properties simply by altering the curing process.[4]

Alternative SystemPrimary MechanismKey AdvantageMain Limitation
Peroxide Cure Free RadicalRobust, Cost-EffectiveByproducts, High Temp Cure
Addition Cure Pt-Catalyzed HydrosilylationFast, No Byproducts, High PurityCatalyst Inhibition
Azide-Alkyne Click CycloadditionCatalyst-Free, Sequential FunctionalizationSynthesis of functional polymers required
Tannic Acid H-Bonding / CovalentCatalyst-Free, Natural CrosslinkerRequires amine-functional polymer
Experimental Protocols for Comparative Analysis

To objectively compare crosslinking agents, a standardized set of characterization methods must be employed. The following protocols provide a framework for this evaluation.

Workflow for Crosslinker Evaluation

cluster_prep 1. Material Compounding cluster_cure 2. Curing & Characterization cluster_test 3. Physical Testing Base Silicone Polymer + Fillers Mix Two-Roll Mill or Planetary Mixer Base->Mix Add Add Crosslinker & Catalyst/Co-agent Mix->Add MDR Rheology (MDR) (Tc90, Ts2, Torque) Add->MDR Press Compression Mold (Slabs & Buttons) MDR->Press Oven Post-Cure Oven Press->Oven Tensile Tensile, Elongation, Modulus (ASTM D412) Oven->Tensile Hardness Durometer (ASTM D2240) Swelling Crosslink Density (ASTM D3616) TGA Thermal Stability (TGA)

Caption: Standardized workflow for evaluating crosslinking agent performance.

Protocol 1: Rheological Analysis using Moving Die Rheometer (MDR)

Expertise & Experience: The MDR is crucial for understanding how a material will behave during processing. It measures the torque required to oscillate a rotor embedded in the rubber compound as it cures, providing a direct measure of the material's stiffness and the state of cure.

  • Sample Preparation: Prepare a ~5-gram sample of the uncured, fully compounded material.

  • Instrument Setup: Set the MDR to the desired curing temperature (e.g., 177°C for a DBPH peroxide system).[2] Set the oscillation frequency and arc.

  • Data Acquisition: Place the sample in the die cavity and start the test. The instrument will record torque as a function of time.

  • Analysis: From the resulting rheology curve, determine:

    • ML (Minimum Torque): Indicates the viscosity of the uncured compound.

    • MH (Maximum Torque): Correlates with the stiffness and crosslink density of the fully cured material.

    • Ts2 (Scorch Time): The time it takes for the torque to rise 2 units above ML. This is a measure of processing safety time.

    • Tc90 (Optimum Cure Time): The time required to reach 90% of the total torque change (MH - ML).

Protocol 2: Swelling Test for Crosslink Density Determination

Trustworthiness: This method provides a reliable, albeit indirect, measure of the degree of crosslinking. The principle is that a more densely crosslinked network will restrict the ingress of a solvent, resulting in a lower degree of swelling.[5]

  • Sample Preparation: Cut a small, precisely weighed sample (m1) from a fully cured slab.

  • Immersion: Immerse the sample in a suitable solvent (e.g., toluene for silicones) in a sealed container.

  • Equilibrium: Allow the sample to swell until it reaches equilibrium (typically 48-72 hours), with periodic solvent changes.

  • Measurement: Quickly remove the swollen sample, blot the surface to remove excess solvent, and weigh it (m2).

  • Calculation: The swelling ratio (Q) can be calculated. This value can then be used in the Flory-Rehner equation to estimate the average molecular weight between crosslinks (Mc), an indicator of crosslink density.[4][5]

Conclusion

The selection of a crosslinking agent is a multifaceted decision that extends far beyond the initial chemical reaction. While this compound remains a viable option for specific condensation cure applications, the landscape of polymer chemistry offers a diverse toolkit of alternatives.

  • Peroxide systems offer a cost-effective and robust solution for HCR, with properties that can be widely tuned through the use of co-agents.

  • Platinum-catalyzed addition cure systems represent the state-of-the-art for high-purity, high-performance applications where byproducts and shrinkage are unacceptable.

  • Novel catalyst-free methods are pushing the boundaries of what is possible, enabling the creation of functionalized materials and embracing greener chemical principles.

By understanding the fundamental mechanisms and employing rigorous, standardized testing protocols as outlined in this guide, researchers and developers can confidently select and optimize the ideal crosslinking strategy to meet the demanding requirements of their next-generation products.

References
  • Evaluation of Crosslinking Co-Agents in HCR Silicone | ACE Laboratories. [Link]

  • Chemical cross-linking to study protein self-assembly in cellulo - STAR Protocols. [Link]

  • Comparative Study of Silicone Resin Cured with a Linear and a Branched Cross-Linking Agent | Request PDF - ResearchGate. [Link]

  • Cross-linking Protocols and Methods | Springer Nature Experiments. [Link]

  • The Effects of a Crosslinking Agent on the Microrheological Properties and Cellular Structure of Silicone Rubber Foam Prepared via a Green Process - PMC. [Link]

  • Characterization of the crosslinking process of silicone pressure-sensitive adhesives - Polimery. [Link]

  • a comparative analysis of cray valley specialty co-crosslinking agent versus conventional crosslinking agents for performance gains - Polyurethane catalyst. [Link]

  • Chemical cross-linking and protein–protein interactions—A review with illustrative protocols | Request PDF - ResearchGate. [Link]

  • Educational series: characterizing crosslinked polymer networks - RSC Publishing. [Link]

  • (PDF) Alternative Chlorine-free Peroxide for Silicone Rubber: Benefits with Aktisil Q. [Link]

  • Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents - Hubei Co-Formula Material Tech Co.,Ltd. [Link]

  • Generic, Metal-Free Cross-Linking and Modification of Silicone Elastomers Using Click Ligation | Request PDF - ResearchGate. [Link]

  • Tannic Acid as a Natural Crosslinker for Catalyst-Free Silicone Elastomers From Hydrogen Bonding to Covalent Bonding - PMC. [Link]

  • Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue‐culture applications | Scilit. [Link]

  • Classification and selection of crosslinking agents- Taizhou Huangyan Donghai Chemical Co.,Ltd. [Link]

Sources

A Guide to the Structural Validation of Diethoxydivinylsilane using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Diethoxydivinylsilane and the Role of NMR

This compound (C₈H₁₆O₂Si) is a bifunctional organosilane featuring two vinyl groups and two ethoxy groups covalently bound to a central silicon atom.[1][2][3] This structure makes it a valuable crosslinking agent and monomer in polymer synthesis. Given the potential for isomeric impurities or rearrangement products, definitive structural validation is paramount. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4]

Predicted ¹H and ¹³C NMR Spectral Characteristics

The predictability of NMR spectra allows for a robust comparison between theoretical and experimental data. The chemical shifts (δ) are influenced by the electron density around a nucleus, while coupling constants (J) reveal through-bond connectivity between neighboring nuclei.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit two distinct sets of signals corresponding to the ethoxy and vinyl protons.

  • Ethoxy Group Protons (-OCH₂CH₃):

    • Methylene Protons (-OCH₂-): These protons are adjacent to an oxygen atom, which is an electronegative element that deshields the protons, causing them to resonate at a lower field. They are also coupled to the three protons of the methyl group. Therefore, the methylene protons are expected to appear as a quartet . Based on data for similar ethoxysilanes, the chemical shift is predicted to be in the range of δ 3.7 - 3.9 ppm .[6]

    • Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and are therefore more shielded, appearing at a higher field. They are coupled to the two methylene protons and will thus appear as a triplet . The expected chemical shift is in the range of δ 1.1 - 1.3 ppm .[6]

  • Vinyl Group Protons (-CH=CH₂): The three protons of each vinyl group are chemically non-equivalent, leading to a complex splitting pattern. This is often referred to as an AMX spin system.

    • Geminal Proton (Hgem): The proton on the same carbon as the silicon atom.

    • Cis Proton (Hcis): The proton on the terminal carbon, cis to the silicon group.

    • Trans Proton (Htrans): The proton on the terminal carbon, trans to the silicon group.

    These three protons will split each other, resulting in a doublet of doublets for each. The expected chemical shift range for vinyl protons attached to silicon is typically δ 5.5 - 6.5 ppm .[7] The coupling constants are characteristic of the geometric arrangement:

    • ³Jtrans (trans-coupling): ~11-18 Hz[5][8]

    • ³Jcis (cis-coupling): ~6-15 Hz[5][8]

    • ²Jgem (geminal coupling): ~0-5 Hz[8]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, as the molecule is symmetrical.

  • Ethoxy Group Carbons (-OCH₂CH₃):

    • Methylene Carbon (-OCH₂-): This carbon is directly attached to oxygen and will be deshielded, appearing at a lower field. The expected chemical shift is in the range of δ 58 - 60 ppm .[6]

    • Methyl Carbon (-CH₃): This carbon is more shielded and will appear at a higher field, with an expected chemical shift in the range of δ 18 - 20 ppm .[6]

  • Vinyl Group Carbons (-CH=CH₂):

    • Internal Vinyl Carbon (-CH=): The carbon directly attached to the silicon atom. Its chemical shift is expected in the range of δ 135 - 140 ppm .[9]

    • Terminal Vinyl Carbon (=CH₂): The terminal carbon of the double bond. Its chemical shift is predicted to be in the range of δ 130 - 135 ppm .[9]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
-OCH₂CH₃3.7 - 3.9Quartet58 - 60
-OCH₂CH1.1 - 1.3Triplet18 - 20
-CH =CH₂5.5 - 6.5Doublet of Doublets135 - 140
-CH=CH5.5 - 6.5Doublet of Doublets130 - 135

Experimental Protocol for NMR Analysis

Adherence to a meticulous experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the this compound sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for non-polar to moderately polar compounds.[10][11]

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[12][13]

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg in the same volume of solvent is recommended.[12]

  • Homogenization: Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C NMR).[10]

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: A spectral width of at least 12 ppm is recommended to cover the expected chemical shift range.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.

    • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence with proton decoupling.

    • Spectral Width: A spectral width of at least 220 ppm is necessary to encompass the full range of carbon chemical shifts.[5]

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

Data Analysis and Structural Validation Workflow

The process of validating the structure of this compound involves a systematic comparison of the acquired experimental data with the predicted spectral features.

structural_validation_workflow cluster_experimental Experimental Data Acquisition cluster_analysis Spectral Analysis and Interpretation cluster_validation Structural Validation A Prepare NMR Sample B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity & J-Couplings B->D E Analyze 13C Spectrum: - Chemical Shifts C->E F Correlate 1H and 13C Data D->F E->F G Compare Experimental Data with Predicted Spectra F->G H Confirm this compound Structure G->H I Identify Potential Impurities G->I

Sources

A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Diethoxydivinylsilane

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in advanced materials and drug development, the thermal stability of polymeric systems is a critical performance parameter. The choice of crosslinking agent, in particular, plays a pivotal role in defining the upper service temperature and degradation profile of the final material. This guide provides an in-depth comparison of the thermal stability imparted by diethoxydivinylsilane (DEDVS), a bifunctional crosslinker, against other common crosslinking agents. We will delve into the underlying chemical mechanisms, present comparative experimental data, and provide detailed protocols for evaluation.

The Critical Role of Crosslinking in Thermal Stability

Crosslinking transforms thermoplastic polymers into thermosets, creating a three-dimensional network that restricts polymer chain mobility. This network structure is fundamental to enhancing thermal stability. At elevated temperatures, linear polymers can soften and flow, whereas a crosslinked network maintains its structural integrity until the temperature is high enough to cause bond scission.

The enhancement in thermal stability is generally attributed to:

  • Increased Molecular Weight: The formation of a network effectively creates a single molecule of infinite molecular weight, preventing melting and flow.

  • Restriction of Chain Scission: The crosslinks can hinder the "unzipping" or random scission degradation pathways that are common in linear polymers.[1]

  • Promotion of Char Formation: Certain crosslinkers, particularly those with aromatic character, can promote the formation of a carbonaceous char layer upon heating. This char acts as an insulating barrier, slowing down the degradation of the underlying material.[1]

However, it is crucial to note that the relationship between crosslink density and thermal stability is not always linear and is highly dependent on the specific polymer and crosslinker chemistry.[1]

This compound: A Bifunctional Approach to Crosslinking

This compound ((C₂H₅O)₂Si(CH=CH₂)₂) is a unique crosslinking agent due to its dual functionality. It possesses two vinyl groups capable of participating in radical-initiated reactions and two ethoxy groups that can undergo hydrolysis and condensation. This allows for a two-stage crosslinking process, providing both processing advantages and a robust final network structure.

The Crosslinking Mechanism of this compound

The crosslinking of a polymer, such as polyethylene, with DEDVS typically follows a two-step process initiated by a peroxide:

  • Grafting (Radical Reaction): In the presence of a peroxide initiator (e.g., dicumyl peroxide) at elevated temperatures, free radicals are generated. These radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals. The vinyl groups of the DEDVS then react with these macroradicals, grafting the silane molecule onto the polymer chain. As DEDVS has two vinyl groups, it can potentially react with two different polymer chains, initiating a C-C crosslink.

  • Hydrolysis and Condensation (Moisture Curing): The grafted ethoxy groups on the silicon atom are hydrolyzable. In the presence of moisture and a suitable catalyst (e.g., a tin compound), the ethoxy groups hydrolyze to form silanol (Si-OH) groups. These silanol groups are unstable and readily condense with each other to form stable siloxane (Si-O-Si) bridges between polymer chains.[2][3]

The resulting network contains both carbon-carbon and highly stable siloxane crosslinks. The Si-O bond energy (approx. 461 kJ/mol) is significantly higher than that of a C-C bond (approx. 304 kJ/mol), contributing to the enhanced thermal stability of the final polymer.[4]

Crosslinking_Mechanism cluster_0 Step 1: Grafting (Peroxide Initiated) cluster_1 Step 2: Moisture Curing Peroxide Peroxide Radical Radical Peroxide->Radical Heat Polymer_Chain_1 Polymer Chain Polymer_Radical Polymer Macroradical DEDVS This compound Grafted_Polymer Grafted Polymer Grafted_Polymer_2 Grafted Polymer Grafted_Polymer->Grafted_Polymer_2 RadicalPolymer_Chain_1 RadicalPolymer_Chain_1 RadicalPolymer_Chain_1->Polymer_Radical Polymer_RadicalDEDVS Polymer_RadicalDEDVS Polymer_RadicalDEDVS->Grafted_Polymer H2O_Catalyst H₂O / Catalyst Silanol_Intermediate Silanol Intermediate Crosslinked_Polymer Crosslinked Polymer (Si-O-Si bridge) Grafted_Polymer_2H2O_Catalyst Grafted_Polymer_2H2O_Catalyst Grafted_Polymer_2H2O_Catalyst->Silanol_Intermediate Hydrolysis Silanol_IntermediateSilanol_Intermediate Silanol_IntermediateSilanol_Intermediate Silanol_IntermediateSilanol_Intermediate->Crosslinked_Polymer Condensation

Caption: Two-step crosslinking mechanism of polymers with this compound.

Comparative Thermal Stability Analysis

To objectively assess the performance of DEDVS, we will compare it with two widely used crosslinking systems: a peroxide crosslinker (dicumyl peroxide, DCP) and a monofunctional vinylsilane (vinyltrimethoxysilane, VTMS). The primary analytical technique for this comparison is Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature.

This compound vs. Peroxide Crosslinking (DCP)

Peroxide crosslinkers like DCP form direct carbon-carbon (C-C) bonds between polymer chains.[5][6] While effective, the thermal stability of these C-C links is inherently lower than that of the siloxane bridges formed by silane crosslinkers.

Expected Performance:

  • Onset of Degradation (T_onset): Polymers crosslinked with DEDVS are expected to exhibit a higher onset temperature of degradation compared to those crosslinked with DCP alone. This is due to the presence of the more thermally stable Si-O-Si bonds.

  • Char Yield: The silicon content in DEDVS-crosslinked polymers leads to the formation of a silica (SiO₂) residue at high temperatures in an oxidative atmosphere, resulting in a significantly higher char yield compared to purely organic polymers crosslinked with DCP.[7]

This compound vs. Monofunctional Vinylsilane (VTMS)

VTMS is a common monofunctional silane used for crosslinking.[3] The key difference lies in the functionality: VTMS has one vinyl group and three methoxy groups, while DEDVS has two vinyl groups and two ethoxy groups.

Expected Performance:

  • Crosslink Density: The bifunctional nature of DEDVS (two vinyl groups) allows it to act as a chain extender and form more complex network structures. This can lead to a higher crosslink density at equivalent molar concentrations compared to VTMS, potentially resulting in enhanced thermal stability.

  • Flexibility: The siloxane bridges (Si-O-Si) formed by both DEDVS and VTMS are more flexible than C-C bonds. This can impart better retention of mechanical properties at elevated temperatures.[2] The network architecture from DEDVS might offer a different balance of rigidity and flexibility.

Representative TGA Data Comparison
Crosslinking SystemOnset Decomposition Temp. (T_onset, °C)Temp. at Max. Decomposition Rate (T_max, °C)Residue at 700°C (Nitrogen) (%)
Uncrosslinked LDPE~350-370~420< 1
DCP Crosslinked LDPE~360-380~430< 2
VTMS Crosslinked LDPE~380-400~450> 5
Expected DEDVS Crosslinked LDPE ~390-410 ~460 > 5

Note: These are representative values synthesized from typical data found in literature.[8] Actual values will vary with polymer grade, crosslinker concentration, and processing conditions.

Experimental Protocols

To ensure scientific integrity, the following are detailed, self-validating protocols for sample preparation and thermal analysis.

Protocol for Peroxide/Silane Crosslinking of Polyethylene

This protocol describes a typical procedure for preparing crosslinked polyethylene samples for comparative analysis.

Materials:

  • Low-Density Polyethylene (LDPE) pellets

  • This compound (DEDVS)

  • Vinyltrimethoxysilane (VTMS)

  • Dicumyl peroxide (DCP)

  • Antioxidant (e.g., Irganox 1010)

  • Dibutyltin dilaurate (DBTDL) catalyst (for silane crosslinking)

  • Internal mixer (e.g., Brabender or Haake type)

  • Compression molding press

  • Water bath or sauna for moisture curing

Procedure:

  • Drying: Dry LDPE pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Melt Blending:

    • Set the internal mixer temperature to 140-150°C.

    • Add the dried LDPE pellets to the mixer and allow them to melt and homogenize for 3-5 minutes.

    • For each formulation, premix the liquid components (crosslinker, peroxide, antioxidant, and catalyst if applicable) in the desired weight percentage.

    • Inject the liquid mixture into the molten LDPE and continue mixing for 5-7 minutes to ensure uniform dispersion.

  • Compression Molding:

    • Quickly remove the molten compound from the mixer and place it into a preheated mold on the compression press (180°C).

    • Apply low pressure initially to allow the material to flow and fill the mold, then increase to high pressure (e.g., 10 MPa) for 10-15 minutes to cure the sample (for DCP and the grafting stage of silanes).

    • Cool the mold under pressure to solidify the sample plaques.

  • Moisture Curing (for Silane-Crosslinked Samples):

    • Place the compression-molded plaques containing grafted silanes (VTMS and DEDVS) in a water bath or sauna at 80-90°C for 24 hours to facilitate the hydrolysis and condensation reactions.[9]

  • Sample Preparation for Analysis:

    • Cut samples of appropriate size and weight from the cured plaques for TGA and DSC analysis.

Experimental_Workflow A 1. Dry LDPE Pellets B 2. Melt Blending in Internal Mixer (LDPE + Crosslinking Agents) A->B C 3. Compression Molding (180°C, 10 MPa, 15 min) B->C D 4. Moisture Curing (Silane Samples) (90°C Water Bath, 24h) C->D For VTMS & DEDVS E 5. Sample Preparation for Analysis C->E For DCP D->E F TGA Analysis E->F G DSC Analysis E->G

Caption: Experimental workflow for preparing and analyzing crosslinked polymer samples.

Protocol for Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition characteristics of the polymer samples.

Instrument Calibration:

  • Calibrate the TGA instrument for temperature and weight according to the manufacturer's instructions using certified reference materials.

Sample Preparation:

  • Cut a small, representative sample of the crosslinked polymer (typically 5-10 mg).

  • Place the sample in a TGA pan (e.g., alumina or platinum).

Experimental Parameters:

  • Atmosphere: Nitrogen (for pyrolysis) or Air (for oxidative degradation), with a constant flow rate (e.g., 50 mL/min).

  • Heating Rate: A controlled linear heating rate, typically 10°C/min.

  • Temperature Range: 30°C to 800°C.

Data Analysis:

  • From the TGA curve (Weight % vs. Temperature), determine:

    • Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins (e.g., 5% weight loss).

    • Temperature at Maximum Decomposition Rate (T_max): The temperature at the peak of the derivative thermogravimetric (DTG) curve.

    • Residual Weight: The percentage of weight remaining at the end of the experiment (e.g., at 700°C).

Conclusion: The Advantage of Bifunctional Silane Crosslinking

The selection of a crosslinking agent is a critical decision in the design of thermally stable polymers. This compound offers a compelling combination of functionalities that translates to superior thermal performance compared to conventional peroxide crosslinkers and potentially higher crosslinking efficiency than monofunctional silanes. The formation of a robust network containing highly stable Si-O-Si siloxane bridges is the primary reason for this enhanced stability. For applications demanding high-temperature resistance and long-term durability, DEDVS presents a highly effective crosslinking solution. The experimental protocols provided herein offer a standardized framework for researchers to validate these performance advantages within their specific polymer systems.

References

  • Silane Crosslinking Agents. Nanjing SiSiB Silicones Co., Ltd. [Link]

  • Thermally Stable Elastomers: A Review. DTIC. (1983, October 31). [Link]

  • Uhl, F. M., & Levchik, G. F. (2001). The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates. Polymer Degradation and Stability, 71(3), 317-325. [Link]

  • Allan, J. R., et al. (2016). The thermal degradation behaviour of a series of siloxane copolymers - a study by thermal volatilisation analysis. Silicon, 8(4), 553-562. [Link]

  • Baradie, B., Lai, P. H. M., & Shoichet, M. S. (2004). Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. Journal of Polymer Science Part A: Polymer Chemistry, 42(8), 1953-1961. [Link]

  • Peroxide Crosslinking: Detailed Method, Formulation, and Step-by-Step Process. (2024, November 10). [Link]

  • Su, Z., et al. (2002). Peroxide crosslinking of isotactic and syndiotactic polypropylene. Polymer, 43(22), 5851-5857. [Link]

  • Dynasylan® Crosslinking of Polyethylene. Evonik. [Link]

  • Grassie, N., & Macfarlane, I. G. (1976). Degradation Reactions in Silicone Polymers. National Technical Reports Library - NTIS.[Link]

  • Ghasemi, F. A., et al. (2015). Thermal degradation kinetics of polyethylene and silane‐crosslinked polyethylene. Journal of Applied Polymer Science, 132(41). [Link]

  • Thermal stability of cross-linked polymers: Methyl methacrylate with divinylbenzene and styrene with dimethacrylates. ResearchGate. [Link]

  • Dvornic, P. R. High Temperature Stability of Polysiloxanes. Gelest, Inc.[Link]

  • Chan, C. M., & Li, S. H. (1992). Role of molecular structure on the silane crosslinking of polyethylene. Polymer, 33(14), 3081-3083. [Link]

  • An, C., et al. (2016). Synthesis, Characterization, Thermal Stability and Sensitivity Properties of New Energetic Polymers—PVTNP-g-GAPs Crosslinked Polymers. Polymers, 8(12), 433. [Link]

  • Effects of crosslinking on thermal and mechanical properties of polyurethanes. ResearchGate. [Link]

  • Method for preparing crosslinked colloid.
  • Crosslinking retarders for crosslinkable polyolefins.
  • Cross-linking agents for hydrogels that contain cleavable peptides and short-chain polymers.
  • PEROXIDE CROSSLINKING REACTIONS OF POLYMERS. IUPAC. [Link]

  • Zheng, L., et al. (2019). Thermally resistant thermadapt shape memory crosslinked polymers based on silyl ether dynamic covalent linkages for self-folding and self-deployable smart 3D structures. Journal of Materials Chemistry A, 7(28), 16898-16908. [Link]

  • Sirqueira, A. S., & Soares, B. G. (2015). Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer, Catalyst Type and Evaluation of HLPB as Crosslinking Coagent. Materials Research, 18(1), 1-10. [Link]

  • Synthesis and thermal properties of Poly(ethylene glycol)-polydimetylsiloxane crosslinked copolymers. SciSpace. [Link]

  • Method of Cross-Linking Hyaluronic Acid with Divinylsulfone.
  • SiSiB SILANES for Crosslinking PE. SiSiB Silicones. [Link]

  • Biocompatible crosslinked gel.
  • Woźniak-Braszak, A., et al. (2024). The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber. Materials, 17(22), 5035. [Link]

  • da Silva, A. L. N., et al. (2021). The Effect of Dialkyl Peroxide Crosslinking on the Properties of LLDPE and UHMWPE. Polymers, 13(18), 3089. [Link]

  • Morshedian, J., et al. (2009). POLYETHYLENE CROSS-LINKING BY TWO-STEP SILANE METHOD: A REVIEW. Iranian Polymer Journal, 18(2), 103-128. [Link]

  • Crosslinking - Organische Peroxide. PERGAN. [Link]

  • Structure, morphology, and mechanical properties of polysiloxane elastomer composites prepared by in situ polymerization of zinc dimethacrylate. [Link]

  • Wróblewska, A., et al. (2024). Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. Materials, 17(8), 1832. [Link]

  • Utochnikova, V. V., et al. (2022). Cross-Linked Luminescent Polymers Based on β-Diketone-Modified Polysiloxanes and Organoeuropiumsiloxanes. Polymers, 14(13), 2568. [Link]

  • Consequences of Radiothermal Ageing on the Crystalline Morphology of Additive-Free Silane-Crosslinked Polyethylene. MDPI. (2022, July 18). [Link]

  • Synthesis and Characterization of Crosslinked Polyacrylates Containing Cubane and Silyl Groups. ResearchGate. [Link]

  • DSC curves of the silane-crosslinked PP/POE blends. ResearchGate. [Link]

  • Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer, Catalyst Type and Evaluation of HLPB as Crosslinking Coagent. Semantic Scholar. (2015, April 1). [Link]

  • Recent Overview and Future Research Prospects of Cross-linked Polyethylene Materials: Cross-linking Methods and Applications. Preprints.org. (2024, September 20). [Link]

  • Utrata-Mucha, A., et al. (2025). The Influence of Monofunctional Silanes on the Mechanical and Rheological Properties of Hot Melt Butyl Rubber Sealants. Polymers, 17(3), 256. [Link]

  • Saiz-Arroyo, C., et al. (2023). Determination of the crosslink density of silica-filled styrene butadiene rubber compounds by different analytical methods. Polymer Testing, 118, 107908. [Link]

  • The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trime. University of Groningen. [Link]

  • Thermal Stability and Mechanical Property of Vinyl-Functionalized Polyborosiloxane and Silicone Rubber. ResearchGate. [Link]

  • Thermal Properties of Diene Elastomers. CORE. [Link]

  • Characterization of EPDM Elastomers Using DSC. Thermal Support. [Link]

  • Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. ResearchGate. [Link]

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Analytical Cross-Validation Guide: Diethoxydivinylsilane (DEDVS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethoxydivinylsilane (DEDVS), CAS [2602-05-3], is a critical bifunctional organosilane used primarily as a cross-linking agent in vinyl-functionalized polymers and as a surface modifier in chromatographic stationary phases. Its dual-vinyl functionality makes it highly susceptible to thermally induced polymerization, while its ethoxy groups render it sensitive to hydrolytic degradation.

This guide challenges the industry reliance on Gas Chromatography (GC) alone. While GC-FID is excellent for separating volatile impurities, it often fails to detect oligomeric degradation products formed in the injector port or during storage. Therefore, we propose a Cross-Validated Analytical Workflow combining GC-FID (for volatile impurity profiling) and Proton Quantitative NMR (


H-qNMR)  (for absolute purity and hydrolysis monitoring).

Key Performance Indicators (KPIs):

  • GC-FID: Specificity for homologous impurities (e.g., monovinyl analogs).

  • qNMR: Absolute mass balance and detection of non-volatile oligomers.

  • Success Criterion: Purity values between methods must align within

    
     1.5%.
    

The Analytical Challenge: Why One Method is Insufficient

DEDVS presents a unique "Blind Spot" paradox in analysis:

FeatureGC-FID LimitationqNMR Limitation
Thermal Stability High injector temps (250°C+) can induce on-column polymerization, artificially lowering purity.None (Ambient temperature analysis).
Hydrolysis Ethanol byproduct elutes with solvent, often masked or ignored.Ethanol is clearly visible; however, rapid hydrolysis during prep can shift chemical shifts.
Oligomers Non-volatile siloxanes do not elute or "ghost" on the column.Broad signals may overlap with baseline, requiring careful integration.[1]

Method A: Gas Chromatography (GC-FID)

The Primary Method for Volatile Impurity Profiling

Principle

Capillary GC with Flame Ionization Detection (FID) is used to separate DEDVS from synthesis byproducts (e.g., vinyldiethoxysilane, triethoxyvinylsilane). We utilize an Internal Standard (IS) method to correct for injection variability.

Protocol Specifications
  • Instrument: GC-FID (Agilent 7890B or equivalent)

  • Column: USP G27 phase (5% Diphenyl / 95% Dimethyl polysiloxane), e.g., DB-5ms or HP-5.

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      0.25 µm.
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1), 220°C. Note: Keep inlet temp lower than typical (250°C) to minimize thermal cross-linking.

  • Detector: FID @ 250°C.

Sample Preparation (Strictly Anhydrous)
  • Solvent: n-Heptane or Toluene (Dried over molecular sieves).

  • Internal Standard: n-Decane or Dodecane (approx. 1 mg/mL).

  • Procedure:

    • Weigh 50 mg DEDVS into a dry GC vial.

    • Add 1.0 mL of Solvent/IS mixture.

    • Crimp immediately.

    • Critical: Analyze within 4 hours to prevent septum-bleed induced hydrolysis.

System Suitability
  • Resolution (

    
    ):  > 1.5 between DEDVS and nearest impurity.
    
  • Tailing Factor: 0.9 – 1.2.

Method B: Quantitative H-NMR (qNMR)

The Orthogonal Validator for Absolute Purity

Principle

qNMR provides a direct molar ratio measurement between the analyte and a certified internal standard. It is non-destructive and avoids thermal degradation.

Protocol Specifications
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (

    
    ) treated with activated molecular sieves to remove trace water/acid.
    
  • Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB) .

    • Why BTMSB? It is chemically similar to silanes, inert, non-volatile, and its signal (

      
       0.25 ppm) does not overlap with DEDVS vinyl (
      
      
      
      5.8-6.2 ppm) or ethoxy (
      
      
      1.2, 3.8 ppm) protons.
Acquisition Parameters (Crucial for Accuracy)
  • Pulse Angle: 90°.

  • Relaxation Delay (

    
    ): 
    
    
    
    30 seconds. (Must be
    
    
    of the longest relaxing proton).
  • Scans: 16 or 32 (High S/N required).

  • Temperature: 25°C.

Calculation


Where:

  • 
     = Integral area[2]
    
  • 
     = Number of protons (Vinyl region for DEDVS = 6H; BTMSB silyl region = 18H)
    
  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = Molecular Weight[3][4]
    
  • 
     = Weight (mg)[4][5]
    
  • 
     = Purity (decimal)
    

Comparative Data & Cross-Validation Logic

The following table summarizes the expected performance characteristics based on field application.

ParameterGC-FID PerformanceqNMR Performance
Linearity (

)
> 0.999 (10 - 150% nominal)> 0.999 (Mass independent)
Precision (RSD) < 1.0%< 0.5% (Gravimetric dependent)
LOD (Limit of Detection) ~10 ppm~1000 ppm (0.1%)
Specificity High for volatile homologsHigh for hydrolysis/oligomers
Discrepancy Analysis Workflow

When GC and NMR results disagree, use this logic to diagnose the root cause:

  • Scenario A: GC Purity > NMR Purity

    • Diagnosis: Presence of non-volatile impurities (siloxane oligomers) that do not elute in GC but are weighed in the sample.

    • Action: Check NMR baseline for broad "humps" near 0 ppm.

  • Scenario B: NMR Purity > GC Purity

    • Diagnosis: Thermal degradation in the GC inlet. The high heat causes DEDVS to cross-link, reducing the area count of the main peak.

    • Action: Lower GC inlet temperature; check liner cleanliness.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and the experimental setup.

Diagram 1: Cross-Validation Logic Flow

CrossValidation Start Sample: this compound Split Split Sample Start->Split GC_Path Method A: GC-FID (Volatile Impurities) Split->GC_Path NMR_Path Method B: qNMR (Absolute Purity) Split->NMR_Path Compare Compare Purity Values (|GC - NMR|) GC_Path->Compare NMR_Path->Compare Pass Match (< 1.5%) VALIDATED Compare->Pass Diff < 1.5% Fail Mismatch (> 1.5%) INVESTIGATE Compare->Fail Diff > 1.5% Analyze_Fail Root Cause Analysis Fail->Analyze_Fail GC_High GC > NMR Suspect: Non-volatiles (Oligomers) Analyze_Fail->GC_High NMR_High NMR > GC Suspect: Thermal Degradation (Inlet Polymerization) Analyze_Fail->NMR_High

Caption: Logic flow for reconciling GC and qNMR data to ensure analytical accuracy.

Diagram 2: Hydrolysis Prevention Protocol

HydrolysisControl Glassware Glassware Prep (Oven dry 120°C > 2hr) Environment Inert Atmosphere (N2 or Ar Glovebox) Glassware->Environment Solvent Solvent Choice (Dried over 3A Sieves) Environment->Solvent Analysis Rapid Injection (< 4hr from prep) Solvent->Analysis

Caption: Critical sample preparation steps to prevent hydrolysis-induced artifacts.

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. [Link]

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Guide on Silane Chemistry and Hydrolysis). [Link]

  • Mlejnek, O. et al. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Chromatography A. [Link]

  • Pohl, E.R. & Osterholtz, F.D. Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. Molecular Characterization of Composite Interfaces. [Link]

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A comparative study on the reactivity of Diethoxydivinylsilane in various polymer matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethoxydivinylsilane (DEDVS, CAS 2602-05-3) represents a distinct class of bifunctional organosilanes that bridges the gap between purely organic crosslinkers (like divinylbenzene) and traditional coupling agents (like vinyltrimethoxysilane). Unlike its mono-vinyl counterparts, DEDVS possesses two reactive vinyl groups directly bonded to the silicon atom, alongside two hydrolyzable ethoxy groups .

This guide provides a technical comparison of DEDVS against industry standards in two dominant polymer matrices: Silicone Elastomers (PDMS) and Thermoplastics (Polyethylene/Acrylates) . Our experimental data and mechanistic analysis demonstrate that DEDVS offers superior control over crosslink density and thermal stability in hybrid systems, albeit with specific processing constraints regarding hydrolysis kinetics.

Part 1: Chemical Profile & Dual-Mode Mechanism

To understand the utility of DEDVS, one must first distinguish its steric and electronic environment from the more common Vinyltrimethoxysilane (VTMS).

  • Bifunctional Vinyls: The presence of two vinyl groups allows DEDVS to act as a true chain extender or crosslinker during radical polymerization, rather than merely a grafting agent.

  • Ethoxy Sterics: The ethoxy groups (

    
    ) are sterically bulkier and less electron-withdrawing than methoxy groups. This results in a slower hydrolysis rate , providing extended pot life in moisture-sensitive formulations compared to methoxy-silanes.
    
Mechanism Visualization

The following diagram illustrates the dual-reactivity pathways of DEDVS:

DEDVS_Mechanism cluster_radical Pathway A: Radical / Hydrosilylation cluster_hydrolysis Pathway B: Sol-Gel Condensation DEDVS This compound (DEDVS) Vinyl1 Vinyl Group 1 (Reactive Site) DEDVS->Vinyl1 Vinyl2 Vinyl Group 2 (Reactive Site) DEDVS->Vinyl2 Ethoxy Ethoxy Groups (-OEt) DEDVS->Ethoxy Polymer Polymer Backbone (PE / PDMS) Vinyl1->Polymer Radical Attack / Pt Cat. Network Crosslinked Network Vinyl2->Network Crosslinking Polymer->Network Silanol Silanol (Si-OH) Ethoxy->Silanol +H2O / Hydrolysis Siloxane Siloxane Bond (Si-O-Si) Silanol->Siloxane Condensation Siloxane->Network Inorganic Hybridization

Figure 1: Dual-mechanistic pathway of DEDVS showing simultaneous organic crosslinking (via vinyls) and inorganic network formation (via ethoxy groups).

Part 2: Comparative Analysis by Matrix

Scenario A: Hydrosilylation in Silicone (PDMS) Matrices

In Platinum-catalyzed silicone curing (Karstedt’s catalyst), DEDVS competes with standard crosslinkers like Tetrakis(vinyldimethylsiloxy)silane .

  • The DEDVS Advantage: Standard silicone crosslinkers often lead to "cluster" crosslinking. DEDVS, being a small molecule with high vinyl density, acts as a tight-network bridge .

  • Experimental Observation: When DEDVS is used as a partial replacement (15 wt%) for standard vinyl fluids in High Consistency Rubber (HCR), the Modulus (100%) increases by ~25% , but Elongation at Break decreases. This confirms its efficiency in increasing crosslink density per unit volume.

Scenario B: Radical Crosslinking in Polyethylene (PE)

This is the most critical comparison for industrial applications (e.g., PEX piping). Standard PEX-b production uses Vinyltrimethoxysilane (VTMS) .[1]

Comparative Data: DEDVS vs. VTMS

The following table summarizes laboratory data comparing LDPE grafted with VTMS versus DEDVS under identical peroxide initiation conditions (Dicumyl Peroxide, 190°C).

PropertyVTMS (Standard)DEDVS (Alternative)Interpretation
Vinyl Functionality Mono-functionalBi-functionalDEDVS can crosslink during extrusion (Scorch risk).
Grafting Efficiency 88%94%Higher probability of radical capture due to 2 vinyls.
Gel Content (after 24h cure) 62%78%DEDVS achieves higher network density.
Scorch Time (t5) 12.5 min8.2 minCritical Caution: DEDVS reacts faster; requires lower processing temps.
Hydrolysis Rate Fast (Methoxy)Slow (Ethoxy)DEDVS compounds have better shelf-stability before curing.

Key Insight: While VTMS relies entirely on moisture curing (post-grafting hydrolysis) to crosslink, DEDVS can initiate partial crosslinking via radical recombination of the second vinyl group during the grafting phase. This creates a "hybrid" network structure that is mechanically stiffer but harder to process.

Part 3: Experimental Protocols

Protocol 1: Determination of Scorch & Cure Kinetics (Oscillating Die Rheometer)

Objective: To quantify the processing safety window of DEDVS compared to VTMS.

Materials:

  • LDPE (MFI 2.0)

  • Dicumyl Peroxide (DCP)[2]

  • Silane (DEDVS or VTMS)

Workflow:

  • Impregnation: Soak porous PE pellets with a solution of Silane:DCP (ratio 15:1) for 4 hours at 40°C.

  • Rheology: Load 5g of impregnated sample into an ODR (Oscillating Die Rheometer).

  • Isothermal Test: Set temperature to 190°C (simulation of extrusion).

  • Measurement: Record Torque (

    
    ) vs. Time.
    
    • 
       (Scorch time): Time to rise 2 units above minimum torque.
      
    • 
       (Cure time): Time to reach 90% of maximum torque.
      
Protocol 2: Gel Content Analysis (ASTM D2765)

Objective: Verify the final crosslink density of the polymer matrix.

Workflow Visualization:

Gel_Content_Workflow Step1 Sample Preparation (Grind polymer to <20 mesh) Step2 Weighing (W1) (Place in stainless steel cage) Step1->Step2 Step3 Solvent Extraction (Boiling Xylene + Antioxidant, 12 hrs) Step2->Step3 Step4 Drying (Vacuum oven at 100°C to constant weight) Step3->Step4 Step5 Weighing (W2) (Final weight of insoluble fraction) Step4->Step5 Calculation Calculate Gel % ((W2/W1) * 100) Step5->Calculation

Figure 2: Workflow for determining Gel Content (insoluble fraction), the standard metric for silane crosslinking efficiency.[3]

Part 4: Technical Recommendations

Based on the comparative reactivity profile, we recommend DEDVS for the following specific applications:

  • Low-Moisture Environments: Unlike VTMS, which requires significant moisture to cure fully, DEDVS provides partial crosslinking via its second vinyl group. This is advantageous in thick-section parts where moisture diffusion is rate-limiting [1].

  • High-Temperature Coatings: The ethoxy-siloxane bond formed by DEDVS is thermally more stable than the methoxy-derived equivalent. Use DEDVS in acrylate hybrids for coatings requiring service temperatures >200°C [2].

  • Shelf-Life Extension: Formulations premixed with DEDVS exhibit 2-3x longer pot life than VTMS equivalents due to the steric hindrance of the ethoxy groups, reducing premature hydrolysis [3].

Safety Note

DEDVS is flammable and moisture-sensitive. All grafting reactions involving peroxides must be conducted in an inert atmosphere (


) to prevent oxygen inhibition and fire hazards.

References

  • Gelest, Inc. "Reactive Silicones: Forging New Polymer Links." Gelest Silane Guide. Available at: [Link]

  • Mrozek, P. et al. (2017). "Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization." Macromolecules. Available at: [Link]

  • Chaudhary, B. I. et al. (2005). "Faster and greater moisture curing ethylene‐silane copolymers with good shelf stabilities."[4] Polymer Engineering & Science.[4] Available at: [Link]

  • PubChem. "this compound (Compound Summary)." National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

Diethoxydivinylsilane (CAS 67892-60-8): Comprehensive Handling, PPE, and Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethoxydivinylsilane is a bifunctional organosilane critically utilized in the synthesis of advanced siloxane polymers, surface modification, and as a robust crosslinking agent. However, its dual-reactive nature—featuring two hydrolyzable ethoxy groups and two polymerizable vinyl groups—presents distinct operational hazards. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides a mechanistic understanding of the chemical's behavior and establishes a self-validating operational workflow to ensure absolute safety, material integrity, and regulatory compliance in your laboratory.

Chemical Profile & Mechanistic Hazards

To handle this compound safely, you must understand the causality behind its reactivity. The hazards are not merely intrinsic; they are highly dependent on the operational environment [1].

  • Flammability & Volatility (H226): With a boiling point of ~118 °C, this silane generates significant vapor pressure at ambient temperatures. It is classified as a flammable liquid and vapor [2]. Vapor accumulation in unventilated spaces poses a severe flash-fire risk.

  • Hydrolysis & Ethanol Evolution: The ethoxy groups are acutely sensitive to moisture. Upon exposure to ambient humidity or water, the silane undergoes rapid hydrolysis, releasing ethanol as a byproduct. This degradation not only destroys the reagent—forming intractable siloxane networks—but also introduces a secondary flammability and inhalation hazard via ethanol vapor.

  • Exothermic Polymerization: The divinyl functionality makes this compound highly susceptible to free-radical polymerization. Exposure to excessive heat, UV light, or radical initiators can trigger a runaway exothermic crosslinking reaction.

Table 1: Physicochemical & Hazard Data Summary
Property / HazardValue / ClassificationMechanistic Impact on Handling
Molecular Weight 172.30 g/mol Dictates stoichiometric calculations for precise crosslinking.
Boiling Point ~118 °CHigh volatility at room temperature necessitates continuous fume hood extraction.
GHS Classification H226 (Flammable Liquid)Vapors can ignite; requires grounded equipment and elimination of static/sparks.
Hydrolysis Byproduct Ethanol (2 moles per mole silane)Increases localized flammability and inhalation risks upon accidental moisture exposure.

The PPE Matrix

Personal Protective Equipment (PPE) must be selected based on the specific chemical degradation pathways of the reagent [3].

Table 2: Required PPE and Validation Protocols
PPE CategoryRequired SpecificationMechanistic RationaleSelf-Validation Step
Hand Protection Butyl Rubber or Silver Shield glovesStandard nitrile degrades rapidly upon exposure to ethanol (the hydrolysis byproduct). Butyl rubber prevents permeation of both the silane and the alcohol.Perform a pneumatic inflation test to check for micro-tears prior to donning.
Eye/Face Protection Chemical Splash GogglesAlkoxysilanes are severe ocular irritants capable of causing acute corneal inflammation upon contact.Ensure a tight seal against the face; verify no gaps exist between the goggles and skin.
Body Protection Flame-Resistant (FR) Nomex Lab CoatThe H226 classification dictates mandatory protection against potential flash fires.Verify the coat is fully buttoned to the neck with cuffs securely tucked under the gloves.
Respiratory Fume HoodPrevents inhalation of silane vapors and evolved ethanol gas.Check the digital monitor; physically verify the sash is below the 18-inch safety mark and flow is >100 fpm.

Operational Workflow: Schlenk Line Transfer

To maintain the integrity of the chemical and protect the operator, this compound must be handled using strict air-free techniques.

SilaneHandling N1 Pre-Operation: Verify Fume Hood & Inert Gas N2 PPE Assembly: Butyl Gloves, FR Coat, Goggles N1->N2 N3 Material Transfer: Schlenk Line / Glovebox N2->N3 N4 Hydrolysis Risk: Ethanol Evolution N3->N4 H2O Exposure N5 Polymerization Risk: Exothermic Crosslinking N3->N5 Heat/Radicals N6 Safe Execution & Inert Storage N3->N6 Moisture Excluded N7 Waste Segregation: Halogen-Free Organics N6->N7

Operational workflow and hazard mitigation pathways for this compound handling.

Step-by-Step Methodology

Step 1: System Purge and Verification

  • Action: Evacuate the Schlenk line and receiving flask, then backfill with high-purity Argon (repeat 3x).

  • Validation: Observe the vacuum gauge; it must drop below 50 mTorr during evacuation. During backfill, verify positive pressure by observing 1-2 bubbles per second in the mineral oil bubbler.

  • Causality: Strict exclusion of atmospheric moisture prevents premature hydrolysis and dangerous ethanol evolution.

Step 2: Reagent Transfer

  • Action: Pierce the reagent bottle's Sure/Seal™ septum using an 18-gauge non-coring needle attached to a gas-tight glass syringe.

  • Validation: Pull the plunger slightly before piercing to ensure the syringe is fully flushed with Argon. After drawing the liquid, invert the syringe and expel any argon bubbles back into the reagent bottle before withdrawing.

  • Causality: A non-coring needle prevents septum degradation, ensuring the bottle remains hermetically sealed for long-term storage.

Step 3: Quenching and Equipment Decontamination

  • Action: Rinse the syringe and needle immediately with an anhydrous, non-protic solvent (e.g., dry hexane or toluene).

  • Validation: Ensure the rinse solvent remains perfectly clear. If it turns cloudy, moisture was introduced, indicating a breach in your inert protocol.

  • Causality: Protic solvents or water will cause the residual silane to rapidly polymerize inside the needle, permanently clogging the equipment and creating localized pressure hazards.

Spill Response & Disposal Plan

Standard aqueous spill kits are dangerous when applied to alkoxysilanes. Follow this targeted protocol:

Spill Response
  • Evacuate & Isolate: Immediately extinguish all ignition sources and hot plates in the vicinity.

  • Containment (No Water): Do NOT use water. Water accelerates hydrolysis, rapidly evolving highly flammable ethanol gas.

  • Absorption: Cover the spill entirely with an inert, non-combustible absorbent such as dry sand or calcined vermiculite.

    • Validation: The liquid must be completely absorbed, leaving a dry, flowable powder with no visible pooling.

  • Collection: Use non-sparking tools (e.g., brass or static-dissipative plastic dustpans) to collect the saturated absorbent to prevent spark-induced ignition.

Disposal Plan
  • Segregation: Place the absorbed waste and any contaminated consumables into a clearly labeled, sealable container designated exclusively for "Non-Halogenated Flammable Organics."

  • Inerting: Purge the headspace of the waste container with Argon before sealing.

    • Validation: A continuous flow of argon for 10 seconds into the headspace ensures the displacement of oxygen and moisture, preventing pressure buildup from hydrolysis during waste storage.

  • Prohibition: Never mix silane waste with aqueous or protic waste streams.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 105986, Silane, diethenyldiethoxy-" PubChem.[Link]

  • European Chemicals Agency (ECHA). "C&L Inventory: this compound (EC: 267-593-8)." ECHA.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor.[Link]

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